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Core Science & Biosynthesis

Foundational

Molecular structure and weight of Ethyl tetrahydropyran-4-carboxylate

Molecular Architecture and Synthetic Utility of Ethyl Tetrahydropyran-4-Carboxylate: A Technical Whitepaper Executive Summary In modern drug discovery and organic synthesis, the strategic selection of molecular building...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Synthetic Utility of Ethyl Tetrahydropyran-4-Carboxylate: A Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of molecular building blocks dictates the pharmacokinetic viability and synthetic scalability of target compounds. Ethyl tetrahydropyran-4-carboxylate (CAS: 96835-17-5) represents a highly versatile, bifunctional scaffold. By combining the metabolic stability of a tetrahydropyran (THP) ring with the synthetic malleability of an ethyl ester, this compound serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals. This whitepaper details its physicochemical profile, its structural rationale in medicinal chemistry, and field-proven protocols for its downstream functionalization.

Physicochemical Profiling & Molecular Architecture

Ethyl tetrahydropyran-4-carboxylate is a colorless liquid characterized by a six-membered oxygen-containing heterocycle substituted at the C4 position with an ethyl ester moiety. The molecular formula is C8H14O3, yielding a molecular weight of 158.19 g/mol [1]. The presence of the ether oxygen in the ring significantly alters the compound's dipole moment and lipophilicity compared to its carbocyclic analogs.

Table 1: Quantitative Physicochemical Properties

Property Value
Chemical Name Ethyl tetrahydropyran-4-carboxylate
CAS Registry Number 96835-17-5
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
InChIKey BCXINTIRMSZYKA-UHFFFAOYSA-N[1]
Boiling Point ~209.5 °C at 760 mmHg
Flash Point 79.1 °C

| Physical State | Colorless liquid |

Strategic Rationale in Medicinal Chemistry

The incorporation of the THP ring is rarely accidental. In medicinal chemistry, the tetrahydropyran core is frequently deployed as a bioisostere for piperidine or cyclohexane rings[2].

  • Metabolic Stability: Unlike piperidines, which can undergo rapid oxidative metabolism (e.g., N-dealkylation or N-oxidation) by cytochrome P450 enzymes, the THP ring is significantly more resistant to oxidative degradation.

  • Aqueous Solubility: The oxygen heteroatom acts as a hydrogen bond acceptor, lowering the overall logP of the molecule compared to a cyclohexane ring, thereby enhancing aqueous solubility without sacrificing target binding affinity.

  • Synthetic Vectoring: The C4 ethyl ester provides a highly reactive vector for library generation, allowing for rapid diversification via hydrolysis, amidation, or reduction[2].

MolecularLogic Root Ethyl tetrahydropyran-4-carboxylate (Core Scaffold) THP Tetrahydropyran (THP) Ring Root->THP Structural Component Ester Ethyl Ester Group Root->Ester Functional Handle Solubility Enhanced Aqueous Solubility (vs. Cyclohexane) THP->Solubility Confers Stability Metabolic Stability (vs. Piperidine) THP->Stability Confers Vector Synthetic Vector (Reduction / Hydrolysis) Ester->Vector Enables

Logical framework illustrating the physicochemical and synthetic advantages of the THP-ester scaffold.

Synthetic Methodologies: Downstream Functionalization

A primary application of Ethyl tetrahydropyran-4-carboxylate is its reduction to (Tetrahydro-2H-pyran-4-yl)methanol , a highly sought-after primary alcohol used in etherification and cross-coupling reactions. The following protocol utilizes Lithium Aluminum Hydride (LiAlH4) to achieve complete reduction of the ester[3].

Experimental Protocol: LiAlH4 Reduction

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under an inert argon atmosphere[3].

  • Cryogenic Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Hydride Addition: Slowly add a suspension of LiAlH4 (4.0 g, 104 mmol, ~3.0 equivalents) in THF to the stirred solution[3].

    • Causality: The reduction of esters by LiAlH4 is highly exothermic. Maintaining the reaction at 0 °C prevents thermal runaway and suppresses potential ether-cleavage side reactions of the THP core.

  • Reaction Phase: Stir the mixture continuously at 0 °C for 1 hour[3].

  • Safe Quenching Sequence: Slowly add ethyl acetate (20 mL) dropwise, followed by the careful addition of 10% aqueous NaOH[3].

    • Causality: Direct addition of water to active LiAlH4 generates explosive hydrogen gas. Ethyl acetate safely consumes unreacted hydride by reducing the acetate to ethanol. The subsequent NaOH addition forces the precipitation of aluminum as granular aluminate salts, avoiding the formation of a gelatinous aluminum hydroxide emulsion that traps the product.

  • Workup & Isolation: Stir the quenched mixture for 30 minutes. Filter the suspension through a pad of diatomaceous earth (Celite) to remove insoluble inorganic impurities[3].

  • Concentration: Concentrate the filtrate under reduced pressure to yield (Tetrahydro-2H-pyran-4-yl)methanol as a colorless oil (Yield: ~3.9 g, 96%)[3].

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve Ester in THF (0 °C) Step2 2. Hydride Addition Add LiAlH4 Suspension Step1->Step2 Step3 3. Reaction Phase Stir 1h at 0 °C Step2->Step3 Step4 4. Safe Quenching Add EtOAc, then 10% NaOH Step3->Step4 Step5 5. Filtration Pass through Diatomaceous Earth Step4->Step5 Step6 6. Isolation Concentrate Filtrate Step5->Step6 Product Target: (Tetrahydro-2H-pyran-4-yl)methanol Yield: >95% Step6->Product

Step-by-step workflow for the reduction of Ethyl tetrahydropyran-4-carboxylate using LiAlH4.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthetic workflow, the protocol must be self-validating. The complete conversion of Ethyl tetrahydropyran-4-carboxylate to the corresponding alcohol is verified by Nuclear Magnetic Resonance (NMR) spectroscopy.

Validation Criteria: The success of the reaction is confirmed by the disappearance of the characteristic ethyl ester signals (a quartet near 4.1 ppm and a triplet near 1.2 ppm) and the emergence of the primary alcohol signals.

  • 1H NMR (400 MHz, DMSO-d6): δ 4.46 (broad singlet, 1H, -OH), 3.82 (doublet, J=8.0 Hz, 2H, -CH2OH), 3.25-3.22 (multiplet, 4H, THP ring equatorial/axial -CH2O-), 1.62-1.52 (multiplet, 3H, THP ring -CH- and -CH2-), 1.18-1.04 (multiplet, 1H, THP ring -CH2-)[3].

This spectral fingerprint provides absolute confirmation that the ester carbonyl has been fully reduced without compromising the integrity of the tetrahydropyran ring.

References

Sources

Exploratory

Solvation Dynamics of Ethyl Tetrahydro-2H-pyran-4-carboxylate: A Technical Guide

As a Senior Application Scientist, understanding the precise solvation behavior of key building blocks is non-negotiable for optimizing reaction kinetics, scaling up syntheses, and designing efficient purification workfl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise solvation behavior of key building blocks is non-negotiable for optimizing reaction kinetics, scaling up syntheses, and designing efficient purification workflows. Ethyl tetrahydro-2H-pyran-4-carboxylate (CAS: 96835-17-5)[1] is a highly versatile heterocyclic ester utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) development.

This technical whitepaper dissects the structural thermodynamics of this molecule, provides a quantitative solubility profile across various organic solvents, and establishes a self-validating experimental protocol for empirical solubility determination.

Structural Thermodynamics & Solvation Mechanisms

The solubility of a molecule is fundamentally dictated by the interplay between its structural features and the cohesive energy density of the solvent. Ethyl tetrahydro-2H-pyran-4-carboxylate possesses a unique amphiphilic character driven by three distinct structural domains:

  • The Tetrahydropyran (THP) Ring: The cyclic ether oxygen acts as a strong hydrogen-bond acceptor. Furthermore, the hydrocarbon backbone of the chair-conformation ring provides significant London dispersion forces, enhancing lipophilicity.

  • The Ester Carbonyl (C=O): This moiety is a highly polarized hydrogen-bond acceptor, facilitating strong dipole-dipole interactions with polar aprotic solvents.

  • The Ethyl Chain: The terminal aliphatic chain further increases the molecule's hydrophobic bulk, pushing its consensus LogP (octanol/water partition coefficient) to approximately 1.22–1.54, consistent with structurally analogous THP derivatives[2].

Because the molecule lacks hydrogen-bond donors (such as -OH or -NH groups), it cannot self-associate via hydrogen bonding. This lowers its crystal lattice energy, making it a liquid or low-melting solid at room temperature, which thermodynamically favors rapid dissolution in organic solvents.

SolvationLogic Core Ethyl tetrahydro-2H-pyran-4-carboxylate (C8H14O3) HBA Hydrogen Bond Acceptors (C=O, C-O-C) Core->HBA Structural Feature Lipo Lipophilic Backbone (THP Ring, Ethyl Group) Core->Lipo Structural Feature PolarAprotic Polar Aprotic Solvents (THF, DCM, EtOAc) Solubility: >100 mg/mL HBA->PolarAprotic Dipole-Dipole Aqueous Aqueous Media (Water) Solubility: <5 mg/mL HBA->Aqueous Weak H-Bonding NonPolar Non-Polar Solvents (Hexane, Toluene) Solubility: >50 mg/mL Lipo->NonPolar Dispersion Forces Lipo->Aqueous Hydrophobic Effect

Logical relationship between the structural features of the ester and its solvent-specific solubility.

Quantitative Solubility Profile in Organic Solvents

To facilitate solvent selection for synthesis and extraction, the table below summarizes the solubility profile of Ethyl tetrahydro-2H-pyran-4-carboxylate. Due to its structural thermodynamics, the compound is miscible or highly soluble in most standard organic solvents.

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility at 25°CPrimary Solvation Mechanism
Polar Aprotic Tetrahydrofuran (THF)7.5Miscible (>100 mg/mL)Structural homology (THP/THF) minimizes

; strong dipole-dipole interactions.
Polar Aprotic Dichloromethane (DCM)8.9Miscible (>100 mg/mL)High polarizability of DCM stabilizes the ester dipole.
Polar Aprotic Ethyl Acetate (EtOAc)6.0Miscible (>100 mg/mL)"Like-dissolves-like" principle via homologous ester functionalities.
Non-Polar Toluene2.4Highly Soluble (>50 mg/mL)London dispersion forces interact with the lipophilic THP and ethyl backbone.
Non-Polar Hexane1.9Soluble (>50 mg/mL)Hydrophobic interactions; slightly limited by the polar ester core.
Polar Protic Ethanol (EtOH)24.5Miscible (>100 mg/mL)Solvent acts as a hydrogen-bond donor to the ester and THP oxygens.
Aqueous Water80.1Slightly Soluble (<5 mg/mL)The high cohesive energy of water repels the hydrophobic C8H14 bulk.

Experimental Methodology: Thermodynamic Solubility Determination

When precise solubility limits are required for crystallization or formulation, the standard "Shake-Flask" method must be employed. The following protocol is designed as a self-validating system to ensure that true thermodynamic equilibrium is recorded, rather than a transient kinetic state.

Step-by-Step Protocol
  • Saturation: Add an excess amount of Ethyl tetrahydro-2H-pyran-4-carboxylate (e.g., 500 mg) to 5.0 mL of the target organic solvent in a tightly sealed 10 mL borosilicate glass vial.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 hours. Causality: 24 hours is required to overcome the activation energy of dissolution and reach a thermodynamic plateau.

  • Phase Separation: Remove the vial and allow undissolved solute to settle for 1 hour. Extract 1.0 mL of the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for its universal chemical resistance to aggressive organic solvents like THF and DCM, preventing filter degradation artifacts.

  • Quantification: Dilute the filtered aliquot appropriately with the HPLC mobile phase. Analyze via High-Performance Liquid Chromatography (HPLC) equipped with a UV/Vis or Refractive Index (RI) detector, calculating concentration against a pre-established standard calibration curve.

  • System Validation (Crucial): To prove the system has reached equilibrium, sample a secondary aliquot at 48 hours. If the concentration variance between the 24-hour and 48-hour samples is <2%, thermodynamic equilibrium is validated.

ShakeFlask Step1 1. Saturation Add excess solute to organic solvent Step2 2. Equilibration Orbital shaking (24h) at 25.0 °C Step1->Step2 Step3 3. Phase Separation PTFE Filtration (0.22 µm) Step2->Step3 Step4 4. Quantification HPLC Analysis vs. Standard Curve Step3->Step4 Step5 5. Validation Confirm <2% variance at 48 hours Step4->Step5

Experimental workflow for thermodynamic solubility determination via the shake-flask method.

Practical Implications in Synthetic Workflows

The solubility profile of Ethyl tetrahydro-2H-pyran-4-carboxylate directly dictates the design of downstream synthetic and purification workflows.

Reduction Reactions in THF: A classic transformation involving this compound is its reduction to (tetrahydro-2H-pyran-4-yl)methanol. This reaction is almost exclusively performed in anhydrous Tetrahydrofuran (THF) using Lithium Aluminum Hydride (


)[3]. The choice of THF is not arbitrary; the structural homology between the THP ring of the solute and the THF solvent minimizes the enthalpy of mixing (

), driving spontaneous, highly concentrated dissolution. This ensures the ester is fully solvated and readily accessible to the

nucleophile, maximizing reaction kinetics[4].

Liquid-Liquid Extraction: During post-reaction workup, the stark contrast between the compound's high solubility in polar aprotic solvents and its poor aqueous solubility is leveraged. Following the quenching of a reaction, adding Ethyl Acetate (EtOAc) and water creates a biphasic system. The target ester partitions heavily into the organic (EtOAc) layer due to favorable dipole-dipole interactions, while inorganic salts and highly polar impurities remain trapped in the aqueous phase[4].

References

  • Title: Ethyl tetrahydro-2H-pyran-4-carboxylate - [E47102] Source: Synthonix URL: [Link]

  • Title: US9133154B2 - Substituted 3-phenylpropylamine derivatives for the treatment of ophthalmic diseases and disorders Source: Google Patents URL

Sources

Foundational

Whitepaper: The Tetrahydropyran Ring as a Strategic Bioisostere in Modern Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The strategic replacement of molecular moieties with bioisosteres is a cornerstone of modern drug discovery, enabling the fine-tuning of phar...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of molecular moieties with bioisosteres is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological profiles to enhance efficacy and safety. Among the saturated heterocycles, the tetrahydropyran (THP) ring has emerged as a particularly valuable and versatile bioisostere. This technical guide provides an in-depth analysis of the THP ring's application in medicinal chemistry. We will explore its fundamental physicochemical properties, its role as a bioisosteric replacement for common carbocyclic and aromatic systems, and its impact on absorption, distribution, metabolism, and excretion (ADME) profiles. Through detailed case studies and synthetic protocols, this guide serves as a practical resource for leveraging the THP scaffold to overcome prevalent challenges in drug development, such as poor solubility, metabolic instability, and off-target activity.

The Principle of Bioisosterism in Drug Design

Bioisosterism refers to the strategy of exchanging a functional group or moiety within a biologically active molecule with another group that possesses similar physical and chemical properties, with the goal of producing a new compound that retains or improves upon the desired biological activity.[1][2] The objective is rarely a one-to-one functional swap; instead, it is a strategic intervention to address specific liabilities in a lead compound.

The goals of bioisosteric replacement are multifaceted and include:

  • Enhancing Potency: Modifying geometry or electronic properties to improve interactions with the biological target.

  • Improving ADME Properties: Tailoring solubility, lipophilicity, and metabolic stability to achieve a favorable pharmacokinetic profile.[3][4]

  • Reducing Toxicity: Eliminating toxicophores or blocking metabolic pathways that lead to reactive metabolites.

  • Securing Intellectual Property: Creating novel chemical entities with distinct patentability.[3]

The decision to employ a bioisosteric replacement is a critical step in the lead optimization process, as illustrated by the following workflow.

G A Identify Liability in Lead Compound (e.g., Poor Solubility, Metabolic Instability, Low Potency) B Propose Bioisosteric Replacement (e.g., Phenyl -> THP) A->B C Chemical Synthesis of New Analogue B->C D In Vitro & In Vivo Testing (Potency, Solubility, Metabolic Stability, PK) C->D E Analyze Structure-Activity Relationship (SAR) D->E F Liability Mitigated? E->F G Lead Candidate Optimized F->G  Yes H Iterate Design or Select New Bioisostere F->H  No H->B

Caption: Lead optimization workflow using bioisosteric replacement.

The Tetrahydropyran (THP) Ring: A Privileged Scaffold

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom.[5][6] In its lowest energy state, it adopts a chair conformation similar to cyclohexane.[7][8] However, the replacement of a methylene group (CH₂) with an oxygen atom imparts a unique set of properties that make it a powerful tool for medicinal chemists.

Key Physicochemical Properties:

  • Polarity and Hydrogen Bonding: The lone pairs on the oxygen atom are not sterically hindered, allowing it to act as a potent hydrogen bond acceptor. This introduces a polar interaction point that is absent in its carbocyclic analogue, cyclohexane.[9]

  • Reduced Lipophilicity: The introduction of the polar oxygen atom generally lowers the lipophilicity (LogP) compared to cyclohexane or phenyl rings, which can significantly improve aqueous solubility.[9][10]

  • Conformational Rigidity: Like cyclohexane, the THP ring is conformationally restrained, which can reduce the entropic penalty upon binding to a target protein.[9] The presence of the oxygen atom can also influence the conformational preferences of substituents due to stereoelectronic effects like the anomeric effect.

  • Metabolic Stability: As a saturated ring, the THP scaffold is generally resistant to oxidative metabolism, particularly in contrast to electron-rich aromatic rings.[4][11]

G A Desired THP Substitution Pattern B 2,6-cis Substituted A->B C Polysubstituted A->C D Simple/Unsubstituted A->D E Prins Cyclization B->E F Intramolecular oxa-Michael Addition B->F G Intramolecular Williamson Ether Synthesis (SN2) C->G H Acid-mediated Hydroalkoxylation C->H I Hydrogenation of Dihydropyran D->I

Caption: Decision tree for selecting a THP synthesis route.

Protocol 1: Prins Cyclization for 2,6-cis-Substituted THPs

This protocol describes a classic acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, which is highly effective for forming tetrahydropyran-4-ol derivatives with excellent cis-selectivity. [12][13] Self-Validation: The reaction's stereochemical outcome is dictated by a predictable chair-like transition state, making it a reliable method for establishing the 2,6-cis relationship. The product can be validated by ¹H NMR, observing the characteristic coupling constants for diaxial and axial-equatorial protons.

Methodology:

  • Reaction Setup: To a solution of the homoallylic alcohol (1.0 eq) and an aldehyde (1.2 eq) in a suitable solvent (e.g., water or CH₂Cl₂), add the catalyst (e.g., phosphomolybdic acid, 10 mol% or TFA, 1.0 eq) at room temperature. [12][13]2. Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired tetrahydropyran-4-ol.

Protocol 2: Intramolecular Williamson Ether Synthesis (Sₙ2 Cyclization)

This method is ideal for constructing polysubstituted THP rings from an acyclic precursor containing a hydroxyl group and a suitable leaving group (e.g., tosylate, mesylate, or halide) in a 1,5-relationship. The synthesis of the THP ring in PF-06409577 utilizes this approach. [9] Self-Validation: This reaction follows well-understood Sₙ2 kinetics. The successful formation of the 6-membered ring (6-exo-tet cyclization) is generally favored over competing elimination or intermolecular reactions, especially when using a non-nucleophilic base. Product confirmation is achieved via mass spectrometry (correct mass) and NMR spectroscopy to confirm the cyclic structure.

Methodology:

  • Precursor Synthesis: Synthesize the 1,5-hydroxy-halide (or sulfonate ester) precursor through standard organic chemistry methods.

  • Cyclization: Dissolve the precursor (1.0 eq) in a polar aprotic solvent such as THF or DMF. Cool the solution to 0 °C.

  • Base Addition: Add a strong, non-nucleophilic base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., diethyl ether, 3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography to obtain the pure tetrahydropyran derivative.

Conclusion and Future Outlook

The tetrahydropyran ring has firmly established itself as more than just a structural motif; it is a powerful strategic tool in the medicinal chemist's arsenal. Its ability to favorably modulate solubility, enhance metabolic stability, and introduce key hydrogen bonding interactions makes it an attractive bioisosteric replacement for problematic carbocyclic and aromatic moieties. The case studies of successful clinical candidates like gilteritinib and AZD0156 underscore the real-world impact of this scaffold in developing safer and more effective medicines.

Future research will likely focus on the development of novel, more efficient stereoselective synthetic methodologies to access increasingly complex and diversely substituted THP rings. [14]Furthermore, the incorporation of THP moieties through innovative strategies like multicomponent reactions promises to rapidly expand the accessible chemical space for drug discovery programs. [15]As our understanding of the subtle interplay between physicochemical properties and biological outcomes continues to grow, the rational application of privileged scaffolds like tetrahydropyran will remain central to the design of next-generation therapeutics.

References

  • Kim, H., & Lee, D. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 67. Available from: [Link]

  • Ritchie, T. J., et al. (2021). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 64(21), 15627–15654. Available from: [Link]

  • Álvarez-Manzaneda, E., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. Available from: [Link]

  • Anonymous. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. St. Benedict & St. John's. Retrieved from [Link]

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181–1197. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. Retrieved from [Link]

  • Kato, S., et al. (2014). Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. Request PDF available from: [Link]

  • Qin, T., et al. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. Retrieved from [Link]

  • Eliel, E. L., et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(12), 3583–3583. Available from: [Link]

  • Harvey, A. L., et al. (2015). Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran. PubChem. Retrieved from [Link]

  • University of Calgary. (n.d.). Conformational Analysis. University of Calgary. Retrieved from [Link]

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572–1581. Available from: [Link]

  • PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Retrieved from [Link]

  • Gauthier, D., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Lee, D., & Kim, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. Available from: [Link]

  • Denmark Group. (2025, July 29). Benzene Bioisosteres. University of Illinois. Retrieved from [Link]

  • Sharma, A., et al. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Retrieved from [Link]

  • Mohsin, M., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available from: [Link]

  • UCL Discovery. (n.d.). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. University College London. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Archives. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]

  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8400–8416. Available from: [Link]

  • The Herbalist & The Alchemist. (2014, December 9). Pharmacokinetic Interactions: How They Work. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2024). Quantitative pulmonary pharmacokinetics of tetrandrine for SARS-CoV-2 repurposing: a physiologically based pharmacokinetic modeling approach. Frontiers in Pharmacology. Available from: [Link]

  • Zhelyazkov, D., & Kolarova, M. (1976). Correlations between the pharmacological effects and the pharmacokinetic behaviour of tetraminol. PubMed. Retrieved from [Link]

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Exploratory

Physical characteristics of Ethyl 4-tetrahydropyrancarboxylate

Topic: Physical Characteristics and Technical Profile of Ethyl 4-tetrahydropyrancarboxylate Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Characteristics and Technical Profile of Ethyl 4-tetrahydropyrancarboxylate Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

[1][2]

Executive Summary

Ethyl 4-tetrahydropyrancarboxylate (CAS 96835-17-5) serves as a critical heterocyclic building block in modern medicinal chemistry.[1] Its structural core—a saturated oxygen-containing six-membered ring—is frequently employed to modulate lipophilicity and metabolic stability in drug candidates, particularly those targeting neurological receptors (e.g., GABAergic systems) and metabolic pathways.[1] This guide provides a definitive analysis of its physicochemical properties, spectroscopic signature, and synthetic utility, designed to support rigorous experimental workflows.

Chemical Identity & Structural Analysis[3][4][5][6]

The compound consists of a tetrahydropyran ring substituted at the 4-position with an ethyl ester moiety.[1][2][3] This specific substitution pattern imparts a plane of symmetry to the molecule, simplifying its NMR spectra and influencing its packing in solid-state derivatives.

Parameter Details
IUPAC Name Ethyl oxane-4-carboxylate; Ethyl tetrahydro-2H-pyran-4-carboxylate
CAS Number 96835-17-5
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
SMILES CCOC(=O)C1CCOCC1
InChI Key BCXINTIRMSZYKA-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core connectivity and the plane of symmetry inherent to the tetrahydropyran-4-substituted system.

G Substrate Ethyl 4-tetrahydropyrancarboxylate (C8H14O3) Ring Tetrahydropyran Ring (Lipophilic Scaffold) Substrate->Ring Contains Ester Ethyl Ester Moiety (Reactive Handle) Substrate->Ester Functionalized with

Figure 1: Structural decomposition of Ethyl 4-tetrahydropyrancarboxylate highlighting functional regions.[1]

Thermodynamic & Physical Properties[9][10][11]

Accurate physical constants are vital for process optimization, particularly during distillation and extraction. The values below represent a synthesis of experimental data and high-confidence predictive models used in industrial certificates of analysis (CoA).

Property Value / Range Operational Note
Appearance Colorless to pale yellow liquidCheck for yellowing as a sign of oxidation or hydrolysis.[1]
Boiling Point 209.5 ± 33.0 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification to avoid thermal degradation.
Density 1.043 ± 0.06 g/cm³Denser than water; will form the bottom layer in aqueous extractions if chlorinated solvents are not used.
Refractive Index (

)
1.443Useful for quick purity checks inline during distillation.[1]
Flash Point 79.1 °CClass IIIA Combustible Liquid. Handle away from open flames.
Solubility Soluble in EtOH, EtOAc, DCM, THFLimited solubility in water; standard aqueous workup is effective.
LogP ~1.2 (Predicted)Moderate lipophilicity, suitable for CNS-active fragments.[1]

Spectroscopic Characterization

The symmetry of the tetrahydropyran ring simplifies the


H NMR spectrum. The protons at the 2- and 6-positions are chemically equivalent, as are those at the 3- and 5-positions.[1]
H NMR Profile (400 MHz, CDCl )

Note: Chemical shifts (


) are approximate and may vary slightly based on concentration and solvent.
Shift (

ppm)
Multiplicity Integration Assignment Structural Insight
4.14 Quartet (

Hz)
2H–OCH

CH

Characteristic ethyl ester methylene.[1]
3.90 – 4.00 Multiplet (dt)2HRing H-2/H-6 (eq)Deshielded by adjacent oxygen; equatorial protons.[1]
3.35 – 3.45 Multiplet (td)2HRing H-2/H-6 (ax)Distinct axial splitting due to ring chair conformation.[1]
2.40 – 2.55 Multiplet (tt)1HRing H-4Methine proton alpha to carbonyl; determines stereochemistry.[1]
1.70 – 1.85 Multiplet4HRing H-3/H-5Methylene bridge protons.[1]
1.26 Triplet (

Hz)
3H–OCH

CH

Terminal methyl group.[1]
Infrared (IR) Spectroscopy[1][3]
  • 1730–1740 cm

    
    :  Strong C=O stretch (Ester).[1]
    
  • 1150–1250 cm

    
    :  C–O–C stretch (Ether and Ester linkages).[1]
    
  • 2850–2950 cm

    
    :  C–H stretch (Aliphatic).
    

Synthesis & Reactivity Profile[1][7][12]

Synthetic Pathway

The industrial preparation typically avoids direct hydrogenation of pyrones due to cost. Instead, a "clip-cycle" approach using dialkyl malonates is preferred for scalability.[1]

Protocol Summary:

  • Cyclization: Reaction of diethyl malonate with bis(2-chloroethyl) ether under basic conditions (NaOEt/EtOH) yields diethyl tetrahydropyran-4,4-dicarboxylate.[1]

  • Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation yields tetrahydropyran-4-carboxylic acid.[1]

  • Esterification: Fischer esterification of the acid with ethanol produces the target ethyl ester.

Synthesis Malonate Diethyl Malonate Diester Diethyl tetrahydropyran- 4,4-dicarboxylate Malonate->Diester Cyclization (NaOEt) Ether Bis(2-chloroethyl) ether Ether->Diester Cyclization (NaOEt) Acid Tetrahydropyran- 4-carboxylic acid Diester->Acid 1. Hydrolysis 2. Decarboxylation (-CO2) Product Ethyl 4-tetrahydropyrancarboxylate Acid->Product Esterification (EtOH, H+)

Figure 2: Primary synthetic route via malonate cyclization.[1]

Reactivity & Applications

Researchers utilize this compound primarily as a masked acid or a precursor to alcohols.

  • Hydrolysis: Rapidly converts to the free acid using LiOH in THF/H

    
    O.
    
  • Reduction: Treatment with LiAlH

    
     yields (Tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9), a common linker in drug discovery.[1]
    
  • Amidation: Direct reaction with amines (catalyzed by TBD or AlMe

    
    ) installs the pyran ring onto pharmacophores.
    

Handling, Storage, & Safety[11]

Hazard Classification (GHS):

  • H301 + H311: Toxic if swallowed or in contact with skin.

  • H319: Causes serious eye irritation.

Storage Protocols:

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent slow hydrolysis from atmospheric moisture.

  • Temperature: Ambient (15–25 °C) is generally stable, but refrigeration (2–8 °C) is recommended for long-term (>1 year) storage to maintain high purity (>98%).[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases.[4][5]

Self-Validating Safety Check: Before scaling up reactions, perform a TLC check (Hexane:EtOAc 3:1). The ester should appear as a distinct spot (


), differentiating it from the more polar acid (near baseline) or alcohol (lower 

).

References

  • Sigma-Aldrich. Ethyl tetrahydro-2H-pyran-4-carboxylate Product Sheet. Accessed March 2026. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 119081548 (Related Isomer Reference). Link[1]

  • ChemicalBook. (Tetrahydro-2H-pyran-4-yl)methanol Synthesis from Ethyl Tetrahydropyran-4-Carboxylate. Accessed March 2026. Link

  • Molbase. Ethyl oxane-4-carboxylate Physicochemical Properties. Link

  • Fisher Scientific. Safety Data Sheet: Tetrahydro-2H-pyran-4-carboxylic acid (Precursor Safety). Link

Sources

Foundational

Physicochemical Profiling of Ethyl Tetrahydropyran-4-carboxylate: Boiling Point, Density, and Implications for Pharmaceutical Synthesis

Executive Summary Ethyl tetrahydropyran-4-carboxylate (CAS: 96835-17-5) is a structurally critical heterocyclic ester utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl tetrahydropyran-4-carboxylate (CAS: 96835-17-5) is a structurally critical heterocyclic ester utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including Toll-like receptor 7 (TLR7) and CB2 cannabinoid receptor agonists[1]. For process chemists and chemical engineers, the precise understanding of its physicochemical properties—specifically its boiling point and density—is paramount. This whitepaper provides an in-depth analysis of these properties, the structural causality behind them, and self-validating protocols for their empirical measurement.

Structural and Thermodynamic Causality

The macroscopic properties of Ethyl tetrahydropyran-4-carboxylate are direct manifestations of its molecular architecture, which consists of a saturated six-membered ether ring (tetrahydropyran) substituted with an ethyl ester moiety at the 4-position.

  • Boiling Point Dynamics (209.5 °C): The boiling point of2[2] is notably high for a molecule with a molecular weight of 158.20 g/mol that lacks hydrogen-bond donors (such as -OH or -NH groups). This elevated boiling point is governed by the synergistic dipole moments of the exocyclic ester carbonyl and the intracyclic ether oxygen. These highly electronegative centers create a strong permanent molecular dipole, maximizing dipole-dipole interactions and requiring substantial thermal energy to achieve vapor pressure parity with atmospheric pressure.

  • Density Anomalies (1.043 g/cm³): Standard aliphatic ethyl esters generally exhibit densities well below that of water (e.g., ethyl hexanoate at ~0.87 g/cm³). However, the density of Ethyl tetrahydropyran-4-carboxylate is 3[3]. The cyclization into a tetrahydropyran ring restricts conformational degrees of freedom and significantly increases the localized electron density. This rigid, oxygen-rich geometry promotes tighter intermolecular packing in the liquid state, driving the macroscopic density above 1.0 g/cm³.

Quantitative Physicochemical Data

The following table synthesizes the core empirical data required for industrial scale-up and thermodynamic modeling[2][4].

PropertyValueTest Condition / Note
CAS Registry Number 96835-17-5Standard Identifier
Molecular Formula C₈H₁₄O₃MW: 158.20 g/mol
Boiling Point 209.5 °CIsobaric at 760 mmHg
Density 1.043 ± 0.06 g/cm³Liquid state at 20 °C
Flash Point 79.1 °CClosed cup
Refractive Index 1.443n20/D

Self-Validating Metrology Protocols

To ensure scientific integrity and reproducibility in a GLP/GMP environment, the measurement of these properties must rely on self-validating systems. Below are the definitive methodologies for verifying the boiling point and density of this compound.

Protocol 1: High-Precision Boiling Point via Micro-Ebulliometry

Causality Focus: Ensuring true thermodynamic equilibrium rather than transient superheating.

  • System Preparation: Load 5.0 mL of ultra-pure Ethyl tetrahydropyran-4-carboxylate into a thoroughly desiccated micro-ebulliometer equipped with a calibrated platinum resistance thermometer (PRT).

  • Thermal Ramping: Apply a controlled heating ramp of 2.0 °C/min. The slow ramp rate prevents localized superheating at the glass interface, which would artificially inflate the apparent boiling point.

  • Equilibrium Monitoring: Monitor the temperature plateau once reflux is established. The boiling point is officially recorded only when the temperature remains constant (±0.05 °C) for 5 consecutive minutes.

  • Self-Validation Step: The system pressure is continuously monitored via an integrated digital barometer. If the ambient pressure deviates from exactly 760.0 mmHg, the system's software automatically applies a Clausius-Clapeyron correction algorithm to normalize the reported temperature, ensuring the 209.5 °C benchmark is accurate regardless of atmospheric anomalies.

Protocol 2: Density Profiling via Oscillating U-Tube Pycnometry

Causality Focus: Utilizing harmonic oscillation shifts to determine absolute mass-to-volume ratios.

  • Sample Injection: Inject 2.0 mL of the analyte into a borosilicate glass U-tube pycnometer using a positive-displacement syringe to prevent micro-bubble formation.

  • Thermal Equilibration: Equilibrate the measurement cell to exactly 20.00 °C using an integrated Peltier thermostat. Temperature control is critical, as a 0.1 °C fluctuation can alter ester density by up to 0.001 g/cm³.

  • Frequency Analysis: Excite the U-tube to oscillate at its characteristic frequency. The density (1.043 g/cm³) is calculated based on the shift in oscillation frequency, which is inversely proportional to the square root of the contained mass.

  • Self-Validation Step: Prior to sample injection, the instrument automatically measures the density of ultra-pure water and dry air. If the measured water density deviates by >0.00005 g/cm³ from the theoretical value (0.99820 g/cm³ at 20 °C), the system halts the workflow and mandates an automated solvent-flush and recalibration cycle.

Implications in Active Pharmaceutical Ingredient (API) Synthesis

In drug development, Ethyl tetrahydropyran-4-carboxylate is predominantly used as the starting electrophile for the synthesis of (Tetrahydro-2H-pyran-4-yl)methanol [5]. This reduction is typically executed using Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF) at 0 °C[1].

The physical properties of the starting ester dictate the engineering controls of this reaction:

  • Volumetric Dosing Precision: Because the density is strictly 1.043 g/cm³, volumetric dosing in continuous-flow or batch reactors requires precise mass-flow controller calibration. Assuming a generic ester density (~0.9 g/cm³) would result in a ~15% stoichiometric error, leading to dangerous accumulation of unreacted LiAlH₄.

  • Thermal Stability During Quench: The high boiling point (209.5 °C) ensures that the ester remains completely non-volatile under the localized exothermic conditions of the LiAlH₄ quench (which generates hydrogen gas and heat). This prevents the loss of unreacted starting material into the vapor phase, ensuring the consistently high yields (~96%) reported in literature[5].

Workflow Visualization

The following diagram illustrates the relationship between the physicochemical validation of the ester and its downstream application in API synthesis.

G cluster_0 Physicochemical Validation cluster_1 Downstream Synthesis A Ethyl tetrahydropyran-4-carboxylate (CAS: 96835-17-5) B Boiling Point Analysis (Ebulliometry: 209.5°C) A->B C Density Measurement (Oscillating U-Tube: 1.043 g/cm³) A->C D Reduction Reaction (LiAlH4 in THF, 0°C) A->D B->D Thermodynamic constraints C->D Volumetric dosing E Quenching & Filtration (EtOAc, NaOH, Diatomaceous Earth) D->E F (Tetrahydro-2H-pyran-4-yl)methanol (Yield: ~96%) E->F

Fig 1: Workflow mapping physicochemical validation to the downstream reduction synthesis.

References

  • Source: chemicalbook.
  • Title: (TETRAHYDRO-2H-PYRAN-4-YL)
  • Title: ethyl oxane-4-carboxylate96835-17-5,Purity>95%_Zhangjiagang ...
  • Title: ethyl oxane-4-carboxylate96835-17-5,Purity>95%_Zhangjiagang ... (Density Data)
  • Source: chemicalbook.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Workflows for Pharmaceutical Intermediates Derived from Ethyl Tetrahydropyran-4-carboxylate

Executive Summary The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates frequently improves aqueous solubility, lowers lipophilicity (LogP), and enh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates frequently improves aqueous solubility, lowers lipophilicity (LogP), and enhances metabolic stability compared to traditional cycloalkane or piperidine analogs. Ethyl tetrahydropyran-4-carboxylate (ETPC, CAS: 96835-17-5) serves as a highly versatile, commercially viable building block for synthesizing complex THP-containing active pharmaceutical ingredients (APIs).

This technical guide details the mechanistic rationale, quantitative reaction metrics, and self-validating protocols for transforming ETPC into three critical pharmaceutical intermediates: (Tetrahydro-2H-pyran-4-yl)methanol, Tetrahydro-2H-pyran-4-carbonyl chloride, and alpha-alkylated ETPC derivatives.

Divergent Synthetic Workflows & Mechanistic Causality

The ester functionality and the weakly acidic alpha-proton of ETPC allow it to be functionalized via three primary divergent pathways.

SyntheticWorkflow ETPC Ethyl tetrahydropyran- 4-carboxylate (ETPC) Reduction Reduction (LiAlH4, THF, 0°C) ETPC->Reduction Hydrolysis 1. Hydrolysis 2. Chlorination ETPC->Hydrolysis Alkylation α-Alkylation (LDA, CH3I, -78°C) ETPC->Alkylation Methanol (THP-4-yl)methanol (CB2/TLR7 Agonists) Reduction->Methanol Chloride THP-4-carbonyl chloride (Amide Intermediates) Hydrolysis->Chloride Alkylated 4-Methyl-ETPC (FAS Inhibitors) Alkylation->Alkylated

Fig 1. Divergent synthetic workflows of ETPC toward key pharmaceutical intermediates.

Workflow A: Hydride Reduction to (Tetrahydro-2H-pyran-4-yl)methanol

The reduction of ETPC using Lithium Aluminum Hydride (LiAlH₄) yields (Tetrahydro-2H-pyran-4-yl)methanol[1]. This primary alcohol is a crucial starting material for synthesizing pteridinone Toll-like receptor 7 (TLR7) agonists used in the oral treatment of viral hepatitis, as well as CB2 cannabinoid receptor agonists[1].

  • Causality of Reagents: LiAlH₄ is selected over milder reducing agents (like NaBH₄) because esters are notoriously resistant to mild hydrides. The reaction is strictly maintained at 0 °C to control the highly exothermic hydride transfer and prevent potential ring-opening side reactions[1].

Workflow B: Carboxylic Acid Activation to Acyl Chlorides

For the synthesis of amide-linked pharmacophores, ETPC is first hydrolyzed to Tetrahydropyran-4-carboxylic acid, followed by chlorination to Tetrahydro-2H-pyran-4-carbonyl chloride[2].

  • Causality of Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the preferred chlorinating agents[2]. Oxalyl chloride is often favored in pharmaceutical synthesis because its byproducts (CO, CO₂, and HCl) are entirely gaseous, driving the reaction to completion without the need for high-temperature distillation that could degrade sensitive intermediates.

Workflow C: Enolate Alkylation for Steric Restriction

The alpha-proton adjacent to the ester carbonyl in ETPC can be deprotonated to form an enolate, which is subsequently trapped by an electrophile (e.g., methyl iodide) to form 4-alkylated derivatives[3]. These sterically restricted analogs are potent heterocyclic modulators of lipid synthesis, specifically acting as inhibitors of the fatty acid synthase (FAS) pathway for antiviral and anticancer therapies[3].

  • Causality of Reagents: Lithium diisopropylamide (LDA) is utilized at cryogenic temperatures (-78 °C)[3]. LDA is a strong, non-nucleophilic base; its bulkiness prevents nucleophilic acyl substitution at the ester, while the low temperature kinetically traps the enolate and prevents unwanted Claisen self-condensation.

Quantitative Reaction Metrics

The following table summarizes the optimized conditions and expected yields for the primary transformations of ETPC based on validated pharmaceutical workflows.

Target IntermediateReagents & SolventsTemp / TimeExpected YieldPrimary Application
(THP-4-yl)methanol LiAlH₄ (3.0 eq), THF0 °C, 1.5 h96%TLR7 / CB2 Agonists[1]
THP-4-carbonyl chloride 1. NaOH/H₂O 2. Oxalyl Chloride, DMF (cat.), CH₂Cl₂1. 100 °C, 2 h 2. 25 °C, 3 h>90% (Crude)Amide synthesis[2]
4-Methyl-ETPC LDA (2.0 eq), CH₃I (3.0 eq), THF-78 °C to RT, 3 h80 - 85%FAS Inhibitors[3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific observable milestones that allow the bench scientist to confirm the success of the reaction in real-time without relying solely on post-reaction analytics.

Protocol A: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

Reference Scale: 34.7 mmol (5.0 g) of ETPC[1]

  • System Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Hydride Suspension: Suspend LiAlH₄ (4.0 g, 104 mmol) in anhydrous THF (100 mL) and cool the flask to 0 °C using an ice-water bath[1].

  • Ester Addition: Load ETPC (5.0 g, 34.7 mmol) into the addition funnel. Add the ester dropwise over 30 minutes[1].

    • Self-Validation Checkpoint 1: Gentle bubbling will occur. The temperature must not exceed 5 °C to prevent solvent reflux.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour[1].

  • Controlled Quench (Critical Step): Slowly add ethyl acetate (20 mL) dropwise[1].

    • Causality: EtOAc safely consumes unreacted LiAlH₄ by reducing it to ethanol, preventing the violent release of hydrogen gas that occurs if water is added directly.

  • Aluminate Precipitation: Add 10% aqueous NaOH dropwise and stir for an additional 30 minutes[1].

    • Self-Validation Checkpoint 2: The reaction will transition from a grey, gelatinous slurry to a mixture containing a crisp, white, granular precipitate. This indicates the successful formation of insoluble lithium aluminate salts.

  • Isolation: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the salts[1]. Wash the filter cake with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the target product as a colorless oil (approx. 3.9 g, 96% yield)[1].

Protocol B: Synthesis of Ethyl 4-methyltetrahydro-2H-pyran-4-carboxylate

Reference Scale: 50.6 mmol (8.0 g) of ETPC[3]

  • System Setup: Purge a 500 mL three-neck round-bottom flask with nitrogen.

  • Substrate Dissolution: Dissolve ETPC (8.0 g, 50.6 mmol) in anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath[3].

  • Enolization: Dropwise add LDA (50 mL of a 2M solution in THF, 101.1 mmol)[3]. Stir at -78 °C for 3 hours to ensure complete enolate formation.

    • Self-Validation Checkpoint 1: The solution should become clear and pale yellow. A deep red or brown color indicates impurities or unwanted side reactions (e.g., oxidation).

  • Electrophilic Trapping: Add methyl iodide (CH₃I) (9.5 mL, 151.9 mmol) dropwise[3].

  • Completion: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 4:1). The product spot will have a slightly higher Rf value than the starting material due to the increased steric bulk shielding the ester dipole.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether (3 x 50 mL), dry over MgSO₄, and concentrate.

Visualizing the Pharmacological Impact

The (Tetrahydro-2H-pyran-4-yl)methanol derived from ETPC is a critical moiety in the development of pteridinone-based TLR7 agonists[1]. The THP ring enhances the molecule's ability to cross biological membranes and reach endosomal TLR7 receptors.

TLR7Pathway Agonist Pteridinone Agonist (THP-modified) TLR7 TLR7 Receptor (Endosome) Agonist->TLR7 Binds MyD88 MyD88 Adaptor TLR7->MyD88 Recruits IRF7 IRF7 Activation MyD88->IRF7 Phosphorylates IFN Type I Interferons (Antiviral Response) IRF7->IFN Transcription

Fig 2. Mechanism of action for THP-modified pteridinone TLR7 agonists in viral hepatitis.

References

  • World Intellectual Property Organization (WIPO). "WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof." Google Patents.

Sources

Application

Application Note: Optimized Hydrolysis Protocols for Ethyl Tetrahydro-2H-pyran-4-carboxylate

Introduction & Strategic Context Ethyl tetrahydro-2H-pyran-4-carboxylate is a highly versatile aliphatic heterocycle utilized extensively as a building block in drug discovery, particularly in the synthesis of spirocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Ethyl tetrahydro-2H-pyran-4-carboxylate is a highly versatile aliphatic heterocycle utilized extensively as a building block in drug discovery, particularly in the synthesis of spirocyclic receptor modulators and selective kinase inhibitors[1][2]. The transformation of this ester into its corresponding free acid—tetrahydro-2H-pyran-4-carboxylic acid—is a critical foundational step in synthetic workflows[3].

Mechanistic Causality & Reaction Architecture

To ensure a self-validating and robust protocol, every reagent and solvent choice must be mechanistically justified:

  • The Base (Lithium Hydroxide vs. Sodium Hydroxide): While sodium hydroxide (NaOH) is cost-effective for bulk manufacturing, Lithium hydroxide monohydrate (LiOH·H₂O) is the superior choice for complex, functionalized pharmaceutical intermediates[6]. The lithium cation (

    
    ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the acyl carbon, accelerating the nucleophilic attack by the hydroxide ion at room temperature and minimizing thermal degradation[7].
    
  • The Solvent System (THF/MeOH/H₂O): Hydrolysis of lipophilic esters with inorganic bases presents a classic phase-boundary problem. The ester is insoluble in water, and the base is insoluble in organic solvents. A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (typically in a 2:1:1 volumetric ratio) eliminates this barrier[1][6]. THF solvates the ester, water dissolves the LiOH, and methanol acts as a critical co-solvent "bridge" that homogenizes the mixture, preventing biphasic reaction stalling.

  • The Acidification Quench (pH 2-3): Following saponification, the product exists as a water-soluble lithium or sodium carboxylate salt. To isolate the free acid, the aqueous phase must be acidified. Because the

    
     of aliphatic carboxylic acids typically ranges from 4.5 to 5.0, lowering the pH to 2.0–3.0 using 1M HCl ensures >99% protonation[4][8]. This renders the target molecule lipophilic, allowing for highly efficient extraction into ethyl acetate (EtOAc).
    

Experimental Protocols

The following protocols constitute a self-validating system. In-process controls (TLC and pH tracking) ensure that the operator can verify the success of each step before proceeding.

Protocol A: Base-Catalyzed Saponification
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent).

  • Solvent Addition: Dissolve the ester in a ternary mixture of THF, Methanol, and Deionized Water (2:1:1 ratio, approximately 10 mL total solvent per gram of substrate)[1]. Stir to achieve a homogeneous solution.

  • Base Introduction: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equivalents) directly to the stirring solution[6].

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20–25 °C) for 4 to 16 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is complete when the high-

    
     ester spot is entirely consumed, leaving only baseline material (the carboxylate salt)[4].
    
Protocol B: Acidification, Extraction, and Isolation
  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation at 35 °C) to remove the volatile organic solvents (THF and MeOH). Causality: Removing organics prevents the esterified starting material (if any remains) from partitioning into the final extraction, and prevents the miscible solvents from disrupting the subsequent biphasic extraction.

  • Aqueous Wash (Optional but Recommended): Dilute the remaining aqueous residue with additional deionized water and wash once with diethyl ether (1 volume). Discard the ether layer. Causality: This removes non-polar organic impurities and unreacted starting material[1][6].

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring continuously. Self-Validation: Use a calibrated pH meter or highly sensitive pH indicator paper to verify the aqueous layer has reached a pH of 2.0 to 3.0[4].

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 1.5 volumes)[6].

  • Drying and Concentration: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure to yield Tetrahydro-2H-pyran-4-carboxylic acid as a white to off-white solid[3].
    

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and volumetric data required to execute the hydrolysis on a standard 10 mmol scale.

Reagent / MaterialMolecular WeightEquivalentsAmountFunctional Role
Ethyl tetrahydro-2H-pyran-4-carboxylate158.20 g/mol 1.0 eq1.58 g (10 mmol)Starting Material
Lithium hydroxide monohydrate41.96 g/mol 3.0 eq1.26 g (30 mmol)Nucleophile / Base
THF / MeOH / H₂O (2:1:1)N/AN/A15.0 mLHomogenizing Solvent System
2M Hydrochloric Acid (HCl)36.46 g/mol Excess~16.0 mLAcidification (pH 2-3)
Ethyl Acetate (EtOAc)88.11 g/mol N/A3 × 25.0 mLOrganic Extraction Solvent
Tetrahydro-2H-pyran-4-carboxylic acid 130.14 g/mol Expected Yield ~1.17 g (>90%) Target Product

Workflow Visualization

The following diagram maps the logical progression of the chemical transformation, highlighting the transition from the organic ester to the aqueous salt, and finally to the isolated organic acid.

HydrolysisWorkflow A Ethyl Tetrahydro-2H-pyran-4-carboxylate (Lipophilic Ester) B LiOH·H2O Addition (3.0 Equivalents) A->B D Saponification (Room Temp, 4-16h) B->D Nucleophilic Acyl Substitution C THF / MeOH / H2O (Homogeneous Solvent System) C->B E Lithium Carboxylate Salt (Water-Soluble Intermediate) D->E Irreversible Deprotonation F Evaporate Organics & Ether Wash (Optional) E->F Impurity Removal G Acidification with 2M HCl (Target pH: 2.0 - 3.0) F->G Aqueous Phase H EtOAc Extraction & Na2SO4 Drying G->H Protonation to Free Acid I Tetrahydro-2H-pyran-4-carboxylic acid (Isolated Product) H->I Concentration in Vacuo

Caption: Step-by-step mechanistic workflow for the base-catalyzed hydrolysis of ethyl tetrahydro-2H-pyran-4-carboxylate.

References

  • Google Patents. "DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES".
  • Google Patents. "EP4448493A1 - Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use".

Sources

Method

Application Note: High-Yield Reduction of Ethyl Tetrahydropyran-4-Carboxylate to Tetrahydropyran-4-Methanol

Introduction and Strategic Rationale The synthesis of (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) is a fundamental and highly valuable transformation in medicinal chemistry and drug development[1]. The tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The synthesis of (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) is a fundamental and highly valuable transformation in medicinal chemistry and drug development[1]. The tetrahydropyran motif is a privileged structural scaffold, frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability[2]. Specifically, tetrahydropyran-4-methanol serves as a critical synthetic precursor in the development of Toll-like receptor 7 (TLR7) agonists for viral hepatitis, CB2 cannabinoid receptor agonists, and highly selective matrix metalloproteinase-13 (MMP-13) inhibitors[1][3].

The reduction of ethyl tetrahydropyran-4-carboxylate to its corresponding primary alcohol necessitates a potent hydride source. While alternative methods such as catalytic hydrogenation or sodium borohydride (NaBH4) with Lewis acid additives exist, Lithium Aluminum Hydride (LiAlH4) remains the gold standard for laboratory-scale synthesis due to its rapid kinetics, near-quantitative conversion rates, and clean impurity profile[1][4].

Mechanistic Causality

The reduction of an ester by LiAlH4 proceeds via a two-stage nucleophilic acyl substitution and addition process.

  • First Hydride Transfer : The nucleophilic aluminohydride ion delivers a hydride to the electrophilic ester carbonyl, generating a tetrahedral intermediate.

  • Elimination : This unstable intermediate collapses, expelling an ethoxide leaving group to form a transient tetrahydropyran-4-carboxaldehyde.

  • Second Hydride Transfer : Because aldehydes are significantly more electrophilic than esters, this intermediate is immediately consumed by a second hydride transfer, yielding a stable primary alkoxyaluminate salt[4].

  • Hydrolysis : The free alcohol is subsequently liberated during the targeted aqueous workup.

Mechanism Ester Ester Carbonyl (Electrophile) Hydride1 1st Hydride Attack (from AlH4⁻) Ester->Hydride1 Tetrahedral Tetrahedral Intermediate (Unstable) Hydride1->Tetrahedral Elimination Ethoxide Elimination (-EtO⁻) Tetrahedral->Elimination Aldehyde Aldehyde Intermediate (Highly Reactive) Elimination->Aldehyde Hydride2 2nd Hydride Attack (from AlH3) Aldehyde->Hydride2 Alkoxyaluminate Primary Alkoxyaluminate (Stable until quench) Hydride2->Alkoxyaluminate

Mechanistic pathway of ester reduction to primary alcohol via sequential hydride transfers.

Experimental Protocol: A Self-Validating System

This protocol details a highly efficient, 5-gram scale reduction yielding 96% of the target alcohol[1]. The procedure is engineered as a self-validating system, where specific experimental choices are grounded in chemical causality to ensure maximum safety and yield.

Reagents and Equipment
  • Starting Material : Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol)

  • Reducing Agent : Lithium Aluminum Hydride (LiAlH4) (4.0 g, 104 mmol)

  • Solvent : Anhydrous Tetrahydrofuran (THF) (100 mL)

  • Quenching Reagents : Ethyl acetate (20 mL) and 10% aqueous NaOH

  • Equipment : 250 mL 3-neck round-bottom flask, dropping funnel, inert gas (Argon/N2) line, magnetic stirrer, ice bath, and a Celite filtration pad.

Step-by-Step Methodology

Step 1: Hydride Suspension Preparation

  • Purge the 250 mL round-bottom flask with Argon or Nitrogen to establish a strictly inert atmosphere.

  • Suspend LiAlH4 (4.0 g, 104 mmol) in anhydrous THF (100 mL) under continuous magnetic stirring[1].

  • Causality : While the theoretical stoichiometry requires only 0.5 equivalents of LiAlH4 per ester, a ~3-fold molar excess is employed here. This excess compensates for any adventitious moisture in the solvent and ensures the reaction is driven to absolute completion. THF is selected over diethyl ether due to its higher boiling point (66 °C), which safely absorbs the exothermic heat of reaction, and its superior ability to solvate polar alkoxyaluminate intermediates.

Step 2: Substrate Addition 3. Cool the suspension to 0 °C using an ice-water bath. 4. Slowly add ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) dropwise over 15–20 minutes[1].

  • Causality : The reduction is highly exothermic. Dropwise addition at 0 °C controls the rate of heat generation, preventing solvent boil-off and mitigating the risk of thermal runaway.

Step 3: Reaction Maturation 5. Maintain the reaction mixture at 0 °C and stir for 1 hour[1].

  • Causality : Although the initial hydride transfer is nearly instantaneous, a 1-hour maturation period ensures the complete conversion of the sterically hindered transient aldehyde to the final alkoxyaluminate complex.

Step 4: Tandem Quench (Modified Fieser Method) 6. Critical Safety Intervention : Slowly add ethyl acetate (20 mL) dropwise to the 0 °C mixture[1].

  • Causality : EtOAc acts as a chemical sponge, reacting with the excess LiAlH4 to form ethanol. This process is significantly less violent and generates less hydrogen gas than a direct water quench.

  • Following the EtOAc quench, add 10% aqueous NaOH dropwise, remove the ice bath, and stir the mixture at room temperature for 30 minutes[1].

  • Causality : The alkaline environment hydrolyzes the alkoxyaluminate complexes and forces the aluminum byproducts to coagulate into granular, easily filterable aluminate salts. In the absence of base, aluminum salts form a thick, gelatinous emulsion that traps the product and severely clogs filter media.

Step 5: Isolation 8. Filter the reaction mixture through a packed pad of diatomaceous earth (Celite) to remove the insoluble aluminum impurities[1]. Wash the filter cake with additional THF (2 x 20 mL) to extract any residual product. 9. Concentrate the combined filtrate under reduced pressure (rotary evaporation) to yield the target (tetrahydro-2H-pyran-4-yl)methanol.

Workflow SM Ethyl tetrahydropyran-4-carboxylate (5.0 g, 34.7 mmol) Reaction Hydride Transfer (Exothermic) SM->Reaction Reagent LiAlH4 in Anhydrous THF (0 °C, Inert Atmosphere) Reagent->Reaction Intermediate Alkoxyaluminate Intermediate Reaction->Intermediate Quench1 Quench Step 1: EtOAc (Consumes Excess LiAlH4) Intermediate->Quench1 Quench2 Quench Step 2: 10% NaOH (Coagulates Al Salts) Quench1->Quench2 Filter Celite Filtration (Removes Insoluble Impurities) Quench2->Filter Product Tetrahydropyran-4-methanol (3.9 g, 96% Yield) Filter->Product

Reaction workflow for the LiAlH4-mediated reduction of ethyl tetrahydropyran-4-carboxylate.

Quantitative Data & Characterization

The success of the protocol is validated by the isolated yield and structural confirmation via


H NMR spectroscopy[1].

Table 1: Reaction Parameters & Efficiency

ParameterValue / Description
Starting Material Ethyl tetrahydropyran-4-carboxylate (5.0 g, 34.7 mmol)
Reducing Agent Lithium Aluminum Hydride (LiAlH4) (4.0 g, 104 mmol)
Solvent System Anhydrous Tetrahydrofuran (THF) (100 mL)
Thermal Profile 0 °C (Addition phase) → Room Temperature (Workup)
Reaction Time 1 Hour
Quenching Sequence Ethyl Acetate (20 mL) followed by 10% aq. NaOH
Product Yield 3.9 g (96%)
Physical State Colorless Oil

Table 2:


H NMR Characterization (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
4.46Broad singlet (bs)1H-OH (Hydroxyl proton)
3.82Doublet (d, J = 8.0 Hz)2H-CH

-OH (Methylene adjacent to alcohol)
3.25 – 3.22Multiplet (m)4HRing -CH

-O-CH

- (Equatorial/Axial protons)
1.62 – 1.52Multiplet (m)3HRing -CH - (Methine) and -CH

- (Aliphatic)
1.18 – 1.04Multiplet (m)1HRing -CH

- (Aliphatic)

References

  • (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL Synthesis - ChemicalBook.
  • Synthesis of novel 3-heterospiro[5.5]undecanes - Semantic Scholar.
  • Tetrahydropyran-4-methanol Overview - Chem-Impex.
  • Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor... - PubMed (NIH).

Sources

Application

Grignard reaction conditions for Ethyl tetrahydro-2H-pyran-4-carboxylate

Technical Application Note: Grignard-Mediated Functionalization of Ethyl Tetrahydro-2H-pyran-4-carboxylate Executive Summary This application note details the optimized conditions for the Grignard reaction of Ethyl tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Grignard-Mediated Functionalization of Ethyl Tetrahydro-2H-pyran-4-carboxylate

Executive Summary

This application note details the optimized conditions for the Grignard reaction of Ethyl tetrahydro-2H-pyran-4-carboxylate (CAS: 110238-91-0). While the tetrahydropyran (THP) ring is a robust pharmacophore often used to improve the solubility and metabolic stability of drug candidates, the ester functionality at the 4-position allows for the rapid construction of quaternary carbon centers.

This guide focuses on the conversion of the ester to tertiary alcohols (e.g., 4-phenyl-tetrahydro-2H-pyran-4-ol) using organomagnesium halides. The protocol addresses specific challenges such as moisture sensitivity, stoichiometry control to prevent ketone by-product mixtures, and workup procedures to minimize emulsion formation.

Mechanistic Insight & Reaction Pathway

The transformation proceeds via a double nucleophilic addition. The first equivalent of Grignard reagent generates a tetrahedral intermediate which collapses to eliminate the ethoxide leaving group, forming a transient ketone (Tetrahydro-4H-pyran-4-one). This ketone is more reactive than the starting ester and rapidly consumes a second equivalent of Grignard reagent to yield the magnesium alkoxide of the tertiary alcohol.

Critical Consideration: It is kinetically difficult to stop at the ketone stage using standard Grignard reagents. Therefore, this protocol employs >2.0 equivalents of nucleophile to drive the reaction to the tertiary alcohol.

GrignardMechanism Ester Ethyl tetrahydro-2H-pyran-4-carboxylate (Substrate) Inter1 Tetrahedral Intermediate (Unstable) Ester->Inter1 + R-MgBr (1st Eq) Ketone Tetrahydro-4H-pyran-4-one (Transient) Inter1->Ketone - EtOMgBr Alkoxide Magnesium Alkoxide (Stable Intermediate) Ketone->Alkoxide + R-MgBr (2nd Eq) (Fast) Product 4-Substituted Tetrahydro-2H-pyran-4-ol Alkoxide->Product + H3O+ (Quench)

Figure 1: Reaction pathway for the double addition of Grignard reagents to the THP ester.

Experimental Design & Critical Parameters

Reagent Stoichiometry

To ensure complete conversion and avoid a mixture of alcohol and unreacted ketone, a slight excess of the Grignard reagent is required.

ComponentRoleEquivalentsRationale
Ethyl tetrahydro-2H-pyran-4-carboxylate Substrate1.0Limiting reagent.
Organomagnesium Bromide (R-MgBr) Nucleophile2.2 – 2.52.0 eq required for stoichiometry; 0.2–0.5 eq excess accounts for trace moisture and adventitious quenching.
Anhydrous THF SolventN/APreferred over Et₂O for higher boiling point and better solubility of magnesium salts.
Temperature Control
  • Addition Phase (0°C): The initial addition is exothermic. Cooling prevents side reactions such as enolization or uncontrolled polymerization.

  • Reaction Phase (RT to Reflux): Warming to room temperature (RT) is usually sufficient for phenyl and alkyl Grignards. Sterically hindered reagents (e.g., tert-butyl) may require reflux.

Detailed Protocol: Synthesis of 4-Phenyl-tetrahydro-2H-pyran-4-ol

Objective: Synthesis of 4-phenyl-tetrahydro-2H-pyran-4-ol using Phenylmagnesium bromide (PhMgBr).

Materials:
  • Ethyl tetrahydro-2H-pyran-4-carboxylate (MW: 158.19 g/mol )

  • Phenylmagnesium bromide (1.0 M or 3.0 M solution in THF/Ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (sat.[1] NH₄Cl)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Step-by-Step Procedure:
  • Setup (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

    • Flush the system with Nitrogen (N₂) or Argon.

    • Safety Note: Grignard reagents are pyrophoric and moisture-sensitive. Ensure all glassware is oven-dried.

  • Substrate Preparation:

    • Charge the flask with Ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv, e.g., 1.58 g, 10 mmol).

    • Dissolve in anhydrous THF (Concentration ~0.2 M, e.g., 50 mL).

    • Cool the solution to 0°C using an ice/water bath.

  • Grignard Addition:

    • Transfer PhMgBr (2.5 equiv, 25 mmol) to the addition funnel via cannula or syringe.

    • Add the Grignard reagent dropwise over 15–20 minutes.

    • Observation: A slight exotherm may be observed. The solution often turns cloudy or changes color (yellow/brown) depending on the Grignard quality.

  • Reaction Maintenance:

    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The ester spot (Rf ~0.6) should disappear, and a more polar alcohol spot (Rf ~0.2–0.3) should appear.

  • Quench & Workup:

    • Cool the mixture back to 0°C .

    • Carefully quench by dropwise addition of sat. NH₄Cl (10 mL). Caution: Vigorous bubbling (alkane evolution) and magnesium salt precipitation will occur.

    • Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][3]

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 10% to 30% EtOAc in Hexanes.

    • Product: 4-Phenyl-tetrahydro-2H-pyran-4-ol is typically obtained as a white solid (mp 79–80°C [1]).

Workflow Setup Setup: Flame-dried glassware N2 Atmosphere Solubilization Dissolve Ester in THF Cool to 0°C Setup->Solubilization Addition Dropwise Addition of PhMgBr (2.5 equiv) Solubilization->Addition Reaction Warm to RT Stir 2-4 Hours Addition->Reaction Quench Quench with sat. NH4Cl (Exothermic!) Reaction->Quench Workup Extraction (EtOAc) Wash (Brine) -> Dry (Na2SO4) Quench->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification

Figure 2: Operational workflow for the Grignard addition protocol.

Results & Characterization Data

The resulting tertiary alcohol is a known compound. The expected spectral data for 4-phenyl-tetrahydro-2H-pyran-4-ol are as follows [1]:

  • Physical State: White solid.[1][4]

  • Melting Point: 79–80 °C.

  • ¹H NMR (300 MHz, CDCl₃): δ 7.52–7.48 (m, 2H), 7.41–7.36 (m, 2H), 7.32–7.26 (m, 1H), 3.99–3.85 (m, 4H), 2.42–2.14 (m, 2H), 1.72–1.69 (m, 2H), 1.64 (s, 1H, -OH).

  • Interpretation: The disappearance of the ethyl ester quartet (approx 4.1 ppm) and triplet (1.2 ppm) confirms the loss of the ester group. The integration of 5 aromatic protons confirms the addition of the phenyl ring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Unreacted Ester Moisture in solvent or degraded Grignard reagent.Titrate Grignard reagent before use. Ensure THF is distilled or from a dry solvent system.[5]
Ketone Product Isolated Insufficient equivalents of Grignard.Increase Grignard loading to 3.0 equiv. Ensure reaction runs longer at RT.
Emulsion during Workup Magnesium hydroxide precipitation.Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH₄Cl for the quench to chelate Mg²⁺ salts.
Multiple Spots on TLC Dehydration of the tertiary alcohol to the alkene.Avoid strong acids during workup.[6] The tertiary alcohol can dehydrate to 4-phenyl-3,6-dihydro-2H-pyran under acidic conditions.

References

  • Electrophotochemical Ring-Opening Bromination of tert-Cycloalkanols. ACS Publications. (2021). (Referenced for product characterization of 4-phenyl-tetrahydro-2H-pyran-4-ol).

  • Grignard Reagents in Ionic Solvents. Royal Society of Chemistry. (General context on Grignard stability).

  • Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol. ChemicalBook. (Reference for ester reactivity and reduction protocols).

Sources

Method

Application Note &amp; Protocol: High-Yield Saponification of Ethyl Tetrahydropyran-4-carboxylate

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, field-tested protocol for the saponification of ethyl tetrahydropyran-4-carboxylate to yield tetrahydropy...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the saponification of ethyl tetrahydropyran-4-carboxylate to yield tetrahydropyran-4-carboxylic acid. Tetrahydropyran-4-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical agents and advanced materials.[1] This guide details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and troubleshooting advice to ensure a successful, high-yield synthesis.

Introduction and Scientific Background

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its saturated, non-planar ring system offers a desirable combination of metabolic stability and conformational constraint. Consequently, functionalized THP derivatives, such as tetrahydropyran-4-carboxylic acid, are high-value intermediates.

The conversion of the stable ethyl ester, ethyl tetrahydropyran-4-carboxylate, to its corresponding carboxylic acid is achieved through base-catalyzed hydrolysis, a classic reaction known as saponification.[2][3][4] This process is fundamental for subsequent synthetic transformations, such as amide bond formation or further functional group manipulations. The protocol described herein is optimized for efficiency, yield, and purity.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

Saponification is an irreversible process, driven by the final deprotonation step.[4] The mechanism proceeds through a nucleophilic acyl substitution pathway.[2]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), typically from sodium hydroxide (NaOH) or potassium hydroxide (KOH), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5][3][4]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.[5]

  • Irreversible Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire equilibrium towards the formation of the sodium carboxylate salt and ethanol.[2][5]

  • Protonation (Work-up): In a final, separate work-up step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral tetrahydropyran-4-carboxylic acid product.[2]

Saponification_Mechanism cluster_reaction Reaction Steps cluster_workup Aqueous Work-up Ester Ethyl Tetrahydropyran-4-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ (Nucleophilic Attack) OH OH⁻ CarboxylicAcid Tetrahydropyran-4-carboxylic Acid Intermediate->CarboxylicAcid - EtO⁻ (Elimination) Carboxylate Sodium Tetrahydropyran-4-carboxylate CarboxylicAcid->Carboxylate + EtO⁻ (Deprotonation) Ethoxide EtO⁻ Ethanol Ethanol Ethoxide->Ethanol + H⁺ (from Acid) FinalAcid Tetrahydropyran-4-carboxylic Acid (Product) Carboxylate->FinalAcid + H₃O⁺ (Protonation) H3O H₃O⁺ (from HCl)

Caption: Mechanism of Saponification.

Detailed Experimental Protocol

This protocol is optimized for a starting scale of 10 grams of ethyl tetrahydropyran-4-carboxylate. Adjustments can be made for different scales, but stoichiometry should be maintained.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Quantity
Ethyl tetrahydropyran-4-carboxylate≥98%Sigma-Aldrich10.0 g (63.2 mmol)
Sodium Hydroxide (NaOH), pelletsACS Reagent, ≥97%Fisher Scientific5.06 g (126.4 mmol)
Methanol (MeOH)ACS ReagentVWR Chemicals60 mL
Deionized Water (H₂O)High PurityIn-house40 mL + for work-up
Hydrochloric Acid (HCl), concentrated37% w/w, ACS GradeJ.T. Baker~12 mL
Ethyl Acetate (EtOAc), ACS GradeACS GradeEMD Millipore~200 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularSigma-Aldrich~10 g
pH indicator strips (range 1-14)As needed
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • 500 mL Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Step-by-Step Procedure

Part A: Saponification Reaction

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl tetrahydropyran-4-carboxylate (10.0 g).

  • Solvent Addition: Add methanol (60 mL) to the flask and stir until the ester is fully dissolved.

  • Base Preparation: In a separate beaker, carefully dissolve sodium hydroxide pellets (5.06 g) in deionized water (40 mL). Caution: This is a highly exothermic process. Use an ice bath to cool the beaker during dissolution.[6]

  • Reaction Initiation: Slowly add the cooled NaOH solution to the stirred solution of the ester in methanol.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C) using a heating mantle.[7][8] Allow the reaction to proceed for 4-6 hours.

    • Causality Note: Refluxing increases the reaction rate by providing the necessary activation energy for the hydrolysis to proceed efficiently. The mixed solvent system (MeOH/H₂O) ensures the solubility of both the organic ester and the inorganic base.[7]

Part B: Work-up and Isolation

  • Cooling and Solvent Removal: After the reflux period, cool the reaction mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Dilution: Transfer the remaining aqueous residue to a 500 mL beaker and dilute with 100 mL of deionized water.

  • Extraction of Impurities: Pour the aqueous solution into a 500 mL separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or neutral organic impurities. Discard the organic layers.

    • Causality Note: At this stage, the product exists as the water-soluble sodium salt (sodium tetrahydropyran-4-carboxylate). Neutral impurities, like the starting ester, will partition into the organic ethyl acetate layer.[9]

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 1-2 (verify with a pH strip). A white precipitate of the carboxylic acid should form.

    • Causality Note: Acidification protonates the carboxylate salt, converting it into the neutral carboxylic acid, which has much lower solubility in water, causing it to precipitate.[7]

  • Product Extraction: Extract the acidified aqueous suspension with ethyl acetate (3 x 50 mL). The white solid should dissolve into the organic layer. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude tetrahydropyran-4-carboxylic acid as a white solid.

Part C: Purification (Recrystallization)

  • Solvent Selection: If necessary, the crude product can be purified by recrystallization. A mixture of water and a water-miscible organic solvent like isopropanol or acetone is often effective.

  • Procedure: Dissolve the crude solid in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow_Diagram A 1. Dissolve Ester in MeOH B 2. Add Aqueous NaOH Solution A->B C 3. Heat to Reflux (4-6h) B->C D 4. Cool & Remove MeOH (Rotovap) C->D E 5. Dilute with H₂O D->E F 6. Wash with EtOAc (remove impurities) E->F G 7. Acidify Aqueous Layer with HCl (pH 1-2) F->G H 8. Extract Product with EtOAc G->H I 9. Dry with Na₂SO₄ & Concentrate H->I J 10. Recrystallize & Dry (Optional) I->J K Final Product: Tetrahydropyran-4-carboxylic acid J->K

Caption: Experimental Workflow Diagram.

Characterization

The identity and purity of the final product, Tetrahydropyran-4-carboxylic acid, should be confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, -COOH), 3.85 (dt, 2H), 3.30 (td, 2H), 2.50 (m, 1H), 1.65 (m, 4H).[10]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 175.5, 66.5, 42.0, 29.0.

  • FT-IR (KBr, cm⁻¹): Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹).

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Insufficient base.Extend reflux time and monitor by TLC. Ensure at least 2 equivalents of base are used.
Low Yield Incomplete extraction during work-up. Product loss during transfers.Ensure pH is distinctly acidic (pH 1-2) before extraction. Perform multiple extractions with fresh solvent. Be meticulous during transfers and washing steps.
Oily Product Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If oil persists, perform recrystallization as described in the protocol.
Product Won't Precipitate Product is too soluble in the aqueous phase.Saturate the aqueous layer with NaCl (salting out) before extraction to decrease the product's solubility in the aqueous phase and improve partitioning into the organic layer.

Safety Precautions

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns.[11][12][13] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[12][14] Handle in a well-ventilated fume hood. When preparing solutions, always add NaOH to water , never the other way around, to control the exothermic reaction.[13]

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe respiratory and skin burns. Handle only within a fume hood while wearing appropriate PPE.

  • Organic Solvents (Methanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. Use in a well-ventilated area.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Testbook. (n.d.). Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Retrieved from [Link]

  • BYJU'S. (2022, March 29). Ester Hydrolysis with H₂SO₄. Retrieved from [Link]

  • Fiveable. (2025, August 15). Base-Promoted Ester Hydrolysis Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Singh, R. P., & Singh, P. K. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • YouTube. (2022, July 20). Ester to carboxylic acid- Saponification mechanism and Rxn setup. Retrieved from [Link]

  • TN.gov. (n.d.). Sodium Hydroxide (NaOH). Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline. Retrieved from [Link]

  • CORECHEM, Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • University of California, Davis. (n.d.). EXPERIMENT : SOAP MAKING (SAPONIFICATION). Retrieved from [Link]

Sources

Application

Application Note: Heterocyclic Construction &amp; Functionalization using CAS 103260-44-2

This guide details the application of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2), a critical building block for introducing the pharmacologically privileged tetrahydropyran-4-yl-methyl motif.[1][2][3] [1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2), a critical building block for introducing the pharmacologically privileged tetrahydropyran-4-yl-methyl motif.[1][2][3]

[1][2][3]

Compound Identity: Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate CAS: 103260-44-2 Formula: C₉H₁₆O₃ Molecular Weight: 172.22 g/mol [1][2][3]

Strategic Value in Medicinal Chemistry

In modern drug design, CAS 103260-44-2 serves as a pivotal "linker" and "scaffold" reagent.[1][2][3] Its primary utility lies in introducing the (tetrahydropyran-4-yl)methyl moiety.[1][2][3][4]

  • Bioisosteric Replacement: The tetrahydropyran (THP) ring acts as a polar, metabolically stable bioisostere for cyclohexyl or phenyl rings.[4] It lowers lipophilicity (LogP) while maintaining steric bulk, often improving the solubility and pharmacokinetic profile of drug candidates (e.g., ACC inhibitors, HDAC inhibitors).[4]

  • Divergent Reactivity: The ester functionality allows for two distinct synthetic pathways:

    • Ring Construction: Transformation into hydrazides to build 1,3,4-oxadiazoles or 1,2,4-triazoles.

    • Linker Activation: Reduction to the alcohol or hydrolysis to the acid for attaching the THP-methyl tail to existing heterocycles (e.g., indoles, pyrazoles).[4]

Chemo-Selectivity & Reactivity Profile

The molecule features an ester group separated from the THP ring by a methylene spacer.[1][2][3][4] This spacer is crucial; it prevents the steric bulk of the ring from hindering reactivity at the carbonyl center, while also insulating the ring oxygen's inductive effect.[4]

Reactivity Map (Graphviz)

ReactivityMap CAS Ethyl 2-(tetrahydro- 2H-pyran-4-yl)acetate (CAS 103260-44-2) Acid Hydrolysis (LiOH/THF) CAS->Acid Path A Alc Reduction (LiAlH4) CAS->Alc Path B Hyd Hydrazinolysis (N2H4·H2O) CAS->Hyd Path C Amide Amide Coupling (ACC Inhibitors) Acid->Amide HATU/Amine Linker Alkyl Halide/Tosylate (N-Alkylation) Alc->Linker MsCl or PBr3 Hetero 1,3,4-Oxadiazoles 1,2,4-Triazoles Hyd->Hetero Cyclization

Caption: Divergent synthetic pathways for CAS 103260-44-2.[1][2][4] Path C is the primary route for de novo heterocyclic synthesis.[4]

Protocol A: Synthesis of 1,3,4-Oxadiazole Scaffolds

This protocol describes the conversion of the ester into a 2-substituted-1,3,4-oxadiazole ring, a common motif in anti-inflammatory and anticancer agents.[1][3]

Step 1: Formation of the Acetohydrazide

The ester is first converted to 2-(tetrahydro-2H-pyran-4-yl)acetohydrazide.[1][2][3][4]

  • Reagents: Hydrazine hydrate (80%), Ethanol (abs).[4]

  • Stoichiometry: 1.0 eq Ester : 5.0 eq Hydrazine.[2][3][4]

  • Procedure:

    • Dissolve 10.0 g (58 mmol) of CAS 103260-44-2 in 50 mL of absolute ethanol.

    • Add 14.5 mL (290 mmol) of hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (80°C) for 6 hours. Monitor by TLC (10% MeOH in DCM).[2][4]

    • Workup: Cool to 0°C. The product often precipitates as a white solid.[4] Filter and wash with cold ethanol.[4][5] If no precipitate forms, concentrate in vacuo to give the crude hydrazide (typically >95% purity).[4]

Step 2: Cyclization to 1,3,4-Oxadiazole

The hydrazide is coupled with a carboxylic acid (R-COOH) and cyclized in one pot using POCl₃.[2][3][4]

  • Reagents: Aryl/Alkyl Carboxylic Acid (1.0 eq), POCl₃ (excess).

  • Procedure:

    • Mix 1.0 eq of the hydrazide from Step 1 and 1.0 eq of the desired carboxylic acid in POCl₃ (5 mL per mmol).

    • Reflux at 100°C for 4–8 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralize with saturated NaHCO₃ solution to pH 8.[2][4]

    • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Linker Synthesis for N-Alkylation

This protocol is used to attach the THP-methyl tail to a nitrogen-containing heterocycle (e.g., Indole, Pyrazole), mimicking the structure of ACC inhibitors like ND-646.[1][2][3][4]

Step 1: Reduction to Alcohol
  • Reagents: LiAlH₄ (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool a suspension of LiAlH₄ in THF to 0°C under Nitrogen.

    • Add CAS 103260-44-2 (dissolved in THF) dropwise.[1][2][3][4]

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Fieser Quench: Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[4][5]

    • Concentrate filtrate to yield 2-(tetrahydro-2H-pyran-4-yl)ethanol .

Step 2: Conversion to Alkylating Agent (Mesylate)
  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (1.5 eq), DCM.[4]

  • Procedure:

    • Dissolve the alcohol in DCM at 0°C.

    • Add Et₃N, followed by dropwise addition of MsCl.[4]

    • Stir for 2 hours. Wash with water, 1N HCl, and brine.[4]

    • Use the crude mesylate immediately for N-alkylation (e.g., reacting with an indole using Cs₂CO₃ in DMF at 60°C).[2][3][4]

Data Summary & Troubleshooting

ParameterConditionExpected OutcomeTroubleshooting
Hydrazinolysis Reflux, EtOH>90% Yield (White Solid)If oil forms, triturate with Et₂O.[1][2][3] Ensure excess hydrazine is removed.[2][4]
Oxadiazole Cyclization POCl₃, 100°C>70% YieldIf low yield, try T3P (Propylphosphonic anhydride) in EtOAc for milder cyclization.[4]
Reduction LiAlH₄, THF>95% Yield (Colorless Oil)Ensure anhydrous conditions.[4][6] Ester reduction is rapid; do not over-reflux.[2][3][4]

References

  • Preparation of tetrahydropyran derivatives. Google Patents. US Patent 10,040,776.[2][4] Available at:

  • Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis...[1][2][3][4][7] (ND-646 Synthesis). Nature Medicine. 2017.[1][2][3][4] Available at: [Link][2][4]

  • Synthesis of 1,3,4-oxadiazoles via oxidative cyclization. Journal of Organic Chemistry. Available at: [Link][2][4]

Sources

Method

Alpha-alkylation of 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester

Application Note: Alpha-Alkylation of Ethyl Tetrahydropyran-4-carboxylate Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Content Focus: Mechanistic causality, quantitative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Alpha-Alkylation of Ethyl Tetrahydropyran-4-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Content Focus: Mechanistic causality, quantitative protocol design, and self-validating experimental workflows.

Introduction & Strategic Context

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for piperidines or cyclohexanes. The C4 position of the THP ring is a critical vector for structural diversification. Specifically, the alpha-alkylation of ethyl tetrahydropyran-4-carboxylate enables the installation of quaternary carbon centers, which are highly valued for locking molecular conformations and improving patentability.

This application note provides a comprehensive, field-proven methodology for the alpha-alkylation of this ester, detailing the mechanistic rationale behind base selection, temperature control, and electrophilic trapping.

Mechanistic Causality & Reaction Dynamics

To achieve high yields and prevent unwanted side reactions, the reaction must be strictly driven by kinetic control.

  • Base Selection (Steric Bulk): Lithium diisopropylamide (LDA) is the base of choice[1]. As a strong, non-nucleophilic base, LDA rapidly abstracts the alpha-proton without attacking the ester carbonyl. Using a nucleophilic base (e.g., sodium ethoxide) would lead to transesterification or initiate a thermodynamically driven Claisen condensation.

  • Temperature Imperative (-78 °C): The deprotonation must be conducted at cryogenic temperatures. At -78 °C, the formation of the kinetic lithium enolate is rapid and irreversible. If the temperature is allowed to rise during deprotonation, the generated enolate can act as a nucleophile against unreacted starting material, leading to beta-keto ester byproducts (self-condensation).

  • Solvent Effects: Anhydrous Tetrahydrofuran (THF) is critical. The oxygen atom in THF coordinates the lithium cation, breaking down LDA aggregates and stabilizing the transition state during enolate formation.

  • Electrophile Reactivity: The protocol utilizes highly reactive alkyl halides (e.g., methyl iodide, benzyl bromide). The

    
     displacement is facilitated by the planar 
    
    
    
    character of the enolate intermediate, which subsequently rehybridizes to a quaternary
    
    
    center upon alkylation.

Mechanism Substrate Ester Substrate (sp3 C4 carbon) Base LDA / -78 °C (Non-nucleophilic) Substrate->Base Proton Abstraction Enolate Lithium Enolate (Planar sp2 C4 carbon) Base->Enolate Li+ Coordination Electrophile Alkyl Halide (R-X) (e.g., CH3I) Enolate->Electrophile SN2 Attack Product Alpha-Alkylated Ester (Quaternary sp3 C4) Electrophile->Product Halide Displacement

Mechanistic pathway of ester alpha-alkylation via a lithium enolate intermediate.

Quantitative Data & Reagent Matrix

The following stoichiometry is optimized for the alpha-methylation of the substrate using Methyl Iodide (


)[1]. The use of excess base (2.0 equiv) and electrophile (3.0 equiv) ensures complete conversion of the sterically hindered C4 position.
ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
Ethyl tetrahydropyran-4-carboxylate 158.201.08.0 g50.6Substrate
LDA (2.0 M in THF) 107.122.050.0 mL100.0Base
Methyl Iodide (

)
141.943.09.5 mL151.9Electrophile
Tetrahydrofuran (Anhydrous) 72.11N/A100 mLN/ASolvent

Experimental Workflow & Protocol

Workflow Step1 1. Substrate Preparation Ethyl tetrahydropyran-4-carboxylate in anhydrous THF Step2 2. Kinetic Enolate Formation LDA (2.0 equiv) dropwise at -78 °C Stir for 3 hours Step1->Step2 Step3 3. Electrophilic Alkylation Add Alkyl Halide (e.g., MeI, 3.0 equiv) Warm to Room Temperature (5h) Step2->Step3 Step4 4. Reaction Quench Sat. aq. NH4Cl or 1M HCl Extract with EtOAc Step3->Step4 Step5 5. Isolation & Purification Dry over Na2SO4, Concentrate Flash Chromatography (SiO2) Step4->Step5

Step-by-step experimental workflow for the alpha-alkylation of the THP ester.

Phase 1: System Preparation (Anhydrous Conditions)
  • Flame-dry a 500-mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a rubber septum.

  • Purge the system with inert nitrogen gas and maintain a positive

    
     atmosphere throughout the reaction[1].
    
  • Charge the flask with ethyl tetrahydropyran-4-carboxylate (8.0 g, 50.6 mmol) and anhydrous THF (100 mL)[1].

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

Phase 2: Enolate Generation
  • Using a syringe pump, add LDA (50 mL, 2.0 M in THF, 100.0 mmol) dropwise over 30 minutes[1].

  • Self-Validation Checkpoint: Monitor the internal thermometer. A slight exotherm is expected. Adjust the addition rate to ensure the internal temperature does not exceed -70 °C. If no exotherm is observed, the LDA may have degraded.

  • Once addition is complete, maintain the reaction at -78 °C and stir for 3 hours to ensure complete enolate formation[1]. The solution typically turns pale yellow.

Phase 3: Electrophilic Trapping
  • Add methyl iodide (9.5 mL, 151.9 mmol) dropwise to the cold enolate solution[1]. (Note: If using benzyl bromide or other alkyl halides, adjust the equivalents based on electrophilicity, typically 1.5 - 3.0 equiv).

  • Remove the dry ice/acetone bath and allow the reaction mixture to gradually warm to room temperature.

  • Stir the mixture at room temperature for 5 hours[1].

  • Self-Validation Checkpoint (TLC): Withdraw a 0.1 mL aliquot, quench into 0.5 mL saturated aqueous

    
    , and extract with 0.5 mL Ethyl Acetate. Spot the organic layer on a silica TLC plate against the starting material. Elute with 20% EtOAc in Heptane and visualize using a 
    
    
    
    stain. Complete consumption of the starting material validates the reaction progress.
Phase 4: Quench and Extraction
  • Quench the reaction mixture by carefully adding 20 mL of 1M HCl or saturated aqueous

    
    [2]. Caution: Vigorous stirring is required as unreacted LDA and methyl iodide are neutralized.
    
  • Dilute the mixture with Ethyl Acetate (50 mL)[1] or tert-butyl methyl ether (TBME)[2].

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

  • Wash the combined organic phases with brine (4 x 10 mL) to remove residual THF and water-soluble impurities[1].

Phase 5: Purification
  • Dry the combined organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to yield the crude product as a brown/yellow oil[1].
    
  • Purify the crude residue via flash column chromatography on silica gel (SiO2 60F). Elute with a gradient of 10% to 20% EtOAc in Heptane[2].

  • The pure alpha-alkylated product is typically isolated as a colorless oil[2].

References

  • World Intellectual Property Organization (WIPO)
  • 103260-44-2 | Ethyl 2-(tetrahydro-2H-pyran-4-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the hydrolysis of Ethyl tetrahydropyran-4-carboxylate

Technical Support Center: Hydrolysis of Ethyl Tetrahydropyran-4-carboxylate Case ID: THP-HYD-OPT-001 Subject: Yield Optimization & Protocol Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis of Ethyl Tetrahydropyran-4-carboxylate

Case ID: THP-HYD-OPT-001 Subject: Yield Optimization & Protocol Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The hydrolysis of Ethyl tetrahydropyran-4-carboxylate to Tetrahydropyran-4-carboxylic acid is chemically straightforward (saponification) but operationally deceptive. Users frequently report yields of <50% despite 100% conversion.

The Root Cause: The product is a low-molecular-weight, polar carboxylic acid containing an ether oxygen. It exhibits high water solubility . The yield loss occurs almost exclusively during the isolation (work-up) phase , not the reaction phase. Standard "acidify and extract with EtOAc" protocols often fail because the partition coefficient (


) favors the aqueous phase unless specific ionic strength and solvent polarity adjustments are made.

Module 1: Reaction Optimization (The Chemistry)

While the reaction itself is robust, reagent choice impacts the ease of the subsequent work-up.

Reagent Selection Guide
ParameterOption A: LiOH / THF / H₂O (Recommended)Option B: NaOH / MeOH / H₂O (Standard)Option C: HCl / H₂O (Acid Hydrolysis)
Reaction Rate Fast (1-2 h @ RT)Moderate (2-4 h @ RT)Slow (Requires reflux)
Solubility Excellent (THF solubilizes the ester well).Good.Poor (Biphasic).
Work-up Impact Best. THF is easily removed; Li salts are soluble.Methanol must be fully removed to prevent phase separation issues.Risk of ring opening under harsh conditions (rare but possible).
Stoichiometry 1.2 – 1.5 eq.1.5 – 2.0 eq.Excess (Solvent).

Expert Insight: Use Lithium Hydroxide (LiOH) . It is more soluble in organic/aqueous mixtures than NaOH, allowing for a more homogeneous reaction mixture and faster kinetics.

Module 2: Isolation Strategy (The Yield Saver)

This is the critical process parameter (CPP). If you are losing yield, it is likely in your aqueous waste stream.

Protocol: The "Salting Out" Extraction
  • Concentration: Remove the organic solvent (THF or MeOH) completely under reduced pressure. Residual alcohol acts as a phase transfer agent, keeping your product in the water.

  • Basification (Wash): Dilute the residue with water. Wash once with MTBE (Methyl tert-butyl ether) to remove unreacted ester. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Acidify with 2N HCl to pH 1–2 .

    • Note: The pKa of the product is approx. 4.5. You must be at least 2 pH units below this to ensure >99% protonation (insolubility in water).

  • Saturation (Crucial Step): Add solid NaCl to the acidic aqueous layer until it is saturated (no more salt dissolves).

    • Mechanism:[1][2][3][4][5] This increases the ionic strength of the water, forcing the organic product out ("Salting Out" effect).

  • Extraction Solvent: Do NOT use Diethyl Ether or Hexane.

    • Recommended: 2-MeTHF (2-Methyltetrahydrofuran) or DCM (Dichloromethane).

    • Alternative: 10% IPA in Chloroform (

      
      ).
      
    • Perform 3-4 extractions. The partition coefficient is stubborn.

Module 3: Troubleshooting & FAQs

Q1: My TLC shows full conversion, but I only isolated 30% mass. Where is it? A: It is in your aqueous layer.

  • Test: Take a small aliquot of your aqueous waste, evaporate it to dryness, and run an NMR (D₂O shake). You will likely see the product signals.

  • Fix: Re-acidify the aqueous layer to pH 1, saturate with NaCl, and re-extract with 2-MeTHF.

Q2: Can I just distill the product directly? A: Yes, but with caution. Tetrahydropyran-4-carboxylic acid has a boiling point, but it can decarboxylate at very high temperatures (>150°C). Vacuum distillation is safer but requires high vacuum due to the carboxylic acid dimerization. Recrystallization from cyclohexane/EtOAc is preferred for purity.

Q3: Why avoid Acid Hydrolysis (HCl/Reflux)? A: While the THP ring is generally stable, strong mineral acids at reflux can induce ring-opening or polymerization side reactions, creating "tar" that complicates purification. Saponification (Base) is milder and cleaner.

Workflow Visualization

The following diagram outlines the optimized decision pathway for maximizing yield.

G Start Start: Ethyl Ester Substrate Reaction Hydrolysis: LiOH (1.5 eq) THF/H2O (3:1), RT, 2h Start->Reaction Check Check Conversion (TLC/LCMS) Reaction->Check Check->Reaction Incomplete (Add time/heat) Workup1 Evaporate THF completely Check->Workup1 Complete Wash Aq. Wash with MTBE (Remove unreacted ester) Workup1->Wash Acidify Acidify to pH 1.0 (Critical: pKa ~4.5) Wash->Acidify Keep Aqueous Phase Salt Saturate Aqueous Layer with solid NaCl Acidify->Salt Extract Extract x3 Solvent: 2-MeTHF or DCM Salt->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Final Product: Tetrahydropyran-4-carboxylic acid Dry->Product

Caption: Optimized workflow emphasizing the "Salting Out" step and solvent selection to overcome water solubility losses.

References

  • Vertex Pharmaceuticals. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.[1][2][4][5][6][7][8] US Patent Application US20080306287A1. Link

    • Relevance: Details the hydrolysis of cyano-precursors and esters, establishing the stability of the THP ring under acidic/basic conditions.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid.[6] Volume 8, Issue 1, pp. 2265-2268.[6] Link

    • Relevance: Validates the use of DCM (Methylene dichloride)
  • Organic Syntheses. (1943). Tetrahydropyran.[1][2][5][6][7][9][10][11][12] Org.[2][3][5][6][10][12][13] Synth. 1943, 23, 90. Link

    • Relevance: Provides foundational data on the physical properties and stability of the tetrahydropyran ring system.

Sources

Optimization

Troubleshooting low reactivity of tetrahydropyran esters in nucleophilic substitution

Technical Support Center: Troubleshooting Low Reactivity of Tetrahydropyran Esters From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Reactivity of Tetrahydropyran Esters

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of tetrahydropyran (THP) esters in nucleophilic substitution reactions. While the THP group is an excellent and robust protecting group for alcohols, its ester variant can present significant reactivity challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles in your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my nucleophilic substitution reaction with a tetrahydropyran (THP) ester failing or proceeding very slowly?

The low reactivity of THP esters in nucleophilic substitution is fundamentally due to a combination of electronic and steric factors. Unlike simple alkyl esters, THP esters are structurally a type of acetal.[1] This unique structure makes the tetrahydropyranyloxy moiety a very poor leaving group. Furthermore, the bulky six-membered THP ring presents a significant steric shield around the electrophilic carbonyl carbon, hindering the approach of nucleophiles.[2][3][4]

The primary reasons for low reactivity can be summarized as:

  • Poor Leaving Group Ability: The tetrahydropyranyloxy anion is a strong base, and good leaving groups are typically weak bases.[5][6] Cleavage of the C-O bond is therefore energetically unfavorable.

  • Steric Hindrance: The THP group physically obstructs the trajectory of the incoming nucleophile, raising the activation energy for the reaction.[3][7] This is particularly detrimental in reactions that proceed via a crowded tetrahedral intermediate, which is characteristic of nucleophilic acyl substitution.[8][9]

Q2: I'm using a strong nucleophile, but the reaction is still unsuccessful. Is steric hindrance the primary issue?

While a potent nucleophile is essential, its effectiveness can be completely negated by steric hindrance.[2][7][10] The THP ring is not a simple, linear alkyl group; it is a conformationally significant cyclic structure that creates a "steric umbrella" over the carbonyl center. This makes it difficult for even strong nucleophiles to achieve the necessary orbital overlap for bond formation.

Consider the following troubleshooting workflow to diagnose the root cause of your reactivity issue:

G start Start: Low THP Ester Reactivity cause1 Is the Nucleophile Strong Enough? start->cause1 cause2 Is the Leaving Group the Issue? (Almost always 'Yes' for THP) start->cause2 cause3 Is Steric Hindrance a Major Factor? (Likely 'Yes') start->cause3 cause1->cause2 Yes sol1a Use a stronger or less hindered nucleophile (e.g., organometallics, hydrides). cause1->sol1a No sol2a Activate the Ester: Use Brønsted or Lewis Acid Catalysis. cause2->sol2a Yes sol3a Increase Reaction Temperature (Use high-boiling solvent like Toluene or DMF). cause3->sol3a Yes sol2a->sol3a sol3b Convert to a More Reactive Intermediate. sol2a->sol3b If activation is insufficient end_success Successful Substitution sol3a->end_success end_alt Proceed with Alternative Strategy sol3b->end_alt

Caption: Troubleshooting workflow for low THP ester reactivity.

Q3: How can I activate the THP ester to promote the nucleophilic substitution?

Since the THP ester is inherently unreactive, activation is often the most effective strategy. This involves making the carbonyl group more electrophilic or the leaving group more willing to depart.

1. Brønsted Acid Catalysis: Protonating the carbonyl oxygen with a strong acid (e.g., H₂SO₄, TsOH) makes the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles. Concurrently, protonation of the THP ring's oxygen atom can facilitate C-O bond cleavage, converting the alkoxide leaving group into a neutral (and much better) leaving group, 5-hydroxypentanal.[11][12][13]

2. Lewis Acid Catalysis: This is a powerful and often milder alternative to strong Brønsted acids. Lewis acids coordinate to one of the oxygen atoms (either carbonyl or ring oxygen), which polarizes the C-O bond and activates the system towards nucleophilic attack. This strategy is particularly useful for acid-sensitive substrates.[14]

Table 1: Comparison of Common Lewis Acids for THP Ester Activation

Lewis AcidTypical ConditionsStrengthsLimitations
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) 0.1-1.0 eq., CH₂Cl₂, -78 °C to RTHighly effective, promotes reactions under mild conditions.[15][16]Can be moisture-sensitive; triflate anion can sometimes act as a nucleophile.
Titanium tetrachloride (TiCl₄) 1.0-2.0 eq., CH₂Cl₂, -78 °C to 0 °CStrong Lewis acid, very effective for activating esters and ethers.[14]Can be harsh; requires strictly anhydrous conditions; stoichiometry may be high.
Bismuth triflate (Bi(OTf)₃) Catalytic (5-10 mol%), MeCN or solvent-free, RTRelatively non-toxic, air and moisture-tolerant, and recyclable.[14]May not be as potent as stronger Lewis acids for very challenging substrates.
Scandium triflate (Sc(OTf)₃) Catalytic (1-5 mol%), various solvents, RT to 80 °CWater-tolerant, effective catalyst for a wide range of acyl substitutions.Can be expensive compared to other Lewis acids.
Q4: If direct activation and substitution fail, what is the best alternative strategy?

When direct substitution is not feasible, the most reliable strategy is a two-step sequence: deprotection followed by activation . This involves converting the unreactive THP ester back to the parent carboxylic acid and then transforming the acid into a highly reactive acyl derivative like an acyl chloride.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation thp_ester THP Ester (Unreactive) hydrolysis Acid-Catalyzed Hydrolysis (e.g., AcOH/THF/H₂O) thp_ester->hydrolysis acid Carboxylic Acid hydrolysis->acid activation Acyl Chloride Formation (e.g., (COCl)₂, SOCl₂) acid->activation acyl_chloride Acyl Chloride (Highly Reactive) activation->acyl_chloride product Desired Product (R-CO-Nu) acyl_chloride->product nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Two-step strategy: deprotection to acid, then activation.

This approach bypasses the inherent low reactivity of the THP ester by leveraging the well-established and highly efficient chemistry of acyl chlorides.[17]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Substitution

This protocol provides a general starting point for using TMSOTf as a catalyst. Optimization of temperature, solvent, and stoichiometry may be required.

  • Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the THP ester (1.0 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add the nucleophile (1.2-2.0 eq). If the nucleophile is a solid, add it as a solution in anhydrous CH₂Cl₂.

  • Catalyst Addition: Slowly add TMSOTf (0.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, extract with CH₂Cl₂ (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Two-Step Conversion via Carboxylic Acid and Acyl Chloride

Step A: Hydrolysis of the THP Ester

  • Setup: Dissolve the THP ester (1.0 eq) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid (AcOH), and water.[1] A typical concentration is 0.2 M.

  • Reaction: Stir the solution at room temperature (or gently heat to 40-50 °C if the reaction is slow) for 4-16 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude carboxylic acid, which is often pure enough for the next step.

Step B: Formation of the Acyl Chloride and Subsequent Substitution

  • Acyl Chloride Formation: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Nucleophilic Substitution: Immediately redissolve the crude acyl chloride in fresh anhydrous CH₂Cl₂ under argon and cool to 0 °C. Add the desired nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to scavenge the HCl byproduct.[17]

  • Reaction & Work-up: Stir the reaction at 0 °C to room temperature until completion (monitor by TLC). Perform a standard aqueous work-up as described in Protocol 1. Purify as needed.

References

  • Acidic Hydrolysis of Tetrahydropyranyl Esters. Stack Exchange. (2020). Available at: [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Synthesis & Cleavage of THP Ethers. Chem Help ASAP. (2019). YouTube. Available at: [Link]

  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. (2024). Available at: [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. (2024). Available at: [Link]

  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate. Organic Letters. (2014). ACS Publications. Available at: [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. (2024). Available at: [Link]

  • Nucleophilic Acyl Substitution: Less Reactive Systems. University of Calgary. Available at: [Link]

  • Functional Group Interconversion by Nucleophilic Substitution. Organic Synthesis in the 21st Century. Available at: [Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals. The Journal of Organic Chemistry. (2025). ACS Publications. Available at: [Link]

  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals. Organic Letters. (2014). ACS Publications. Available at: [Link]

  • Steric effects. Wikipedia. Available at: [Link]

  • Steric Hindrance. Najam Academy. (2024). YouTube. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Molecules. (2020). MDPI. Available at: [Link]

  • Steric hindrance. Labster Theory Pages. Available at: [Link]

  • Activation of Alcohols to Nucleophilic Substitution. Nanyang Technological University. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. (2011). Available at: [Link]

  • Leaving group. Wikipedia. Available at: [Link]

  • What Makes A Good Leaving Group? Master Organic Chemistry. (2026). Available at: [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Medium. (2023). Available at: [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution. University of Northern Colorado. (2012). Available at: [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition. Molecules. (2023). MDPI. Available at: [Link]

  • Steering on-surface reactions through molecular steric hindrance. Quantum Frontiers. (2022). Springer. Available at: [Link]

  • Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. (2020). Available at: [Link]

Sources

Troubleshooting

Technical Guide: Solvent Optimization for Ethyl Tetrahydropyran-4-carboxylate Reduction

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The reduction of Ethyl tetrahydropyran-4-carboxylate to (Tetrahydro-2H-pyran-4-yl)methanol is a foundational transformation in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The reduction of Ethyl tetrahydropyran-4-carboxylate to (Tetrahydro-2H-pyran-4-yl)methanol is a foundational transformation in the synthesis of pharmaceutical intermediates (e.g., for pteridinone agonists).[1] While standard protocols utilize Lithium Aluminum Hydride (LiAlH


) in Tetrahydrofuran (THF), this system presents specific challenges for this substrate:
  • Product Polarity: The resulting alcohol contains both a hydroxyl group and a cyclic ether, making it moderately water-soluble ("amphiphilic"). This leads to significant yield loss during aqueous work-up if standard non-polar extraction solvents are used.[1]

  • Solvent Recovery: THF forms azeotropes with water and is difficult to dry, complicating recycling in process settings.

  • Safety: Traditional diethyl ether carries extreme flammability and peroxide risks.

This guide provides an optimized solvent strategy focusing on 2-Methyltetrahydrofuran (2-MeTHF) as a superior, greener, and more efficient alternative to THF/Diethyl ether, alongside troubleshooting for yield maximization.[1]

Solvent Selection Matrix

The choice of solvent dictates reaction kinetics, safety, and—crucially for this substrate—isolation efficiency.

Comparative Solvent Performance Data
FeatureTHF (Standard) Diethyl Ether (Traditional) 2-MeTHF (Optimized) CPME (Alternative)
Boiling Point 66 °C35 °C80 °C (Faster kinetics)106 °C
Water Miscibility Miscible (100%)LowLow (14 g/100g ) Very Low
Peroxide Formation HighVery HighLow (More stable)Low
Product Extraction Poor (stays in aq.[1] phase)ModerateExcellent (Extracts polar alcohols)Moderate
Green Rating ProblematicHazardousRecommended (Bio-derived)Recommended
Decision Logic for Solvent Selection

SolventSelection Start Start: Solvent Selection Scale Scale of Reaction? Start->Scale Small < 1g (Discovery) Scale->Small Large > 10g (Process/Scale-up) Scale->Large THF THF acceptable (Use standard Fieser workup) Small->THF Quick/Standard MeTHF 2-MeTHF Required (Higher Safety/Yield) Small->MeTHF Optimization Large->MeTHF Safety Critical Isolation Isolation Strategy THF->Isolation MeTHF->Isolation Iso_THF Requires Salting Out (NaCl saturation) Isolation->Iso_THF If THF used Iso_MeTHF Direct Phase Separation (Product partitions to Org) Isolation->Iso_MeTHF If 2-MeTHF used

Figure 1: Decision tree for selecting the reaction solvent based on scale and isolation requirements.

Optimized Protocol: LiAlH Reduction in 2-MeTHF

This protocol replaces THF with 2-MeTHF to facilitate a "one-pot" reaction and extraction workflow, minimizing product loss to the aqueous phase.[1]

Reagents
  • Substrate: Ethyl tetrahydropyran-4-carboxylate (1.0 equiv)

  • Reductant: LiAlH

    
     (1.2 - 1.5 equiv) (Note: Use pellets or solution for safety)[1]
    
  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)[1]

  • Quench: Water, 15% NaOH

Step-by-Step Methodology
  • Preparation: Charge an oven-dried flask with LiAlH

    
     (1.2 equiv) under Nitrogen/Argon.
    
  • Solvation: Add anhydrous 2-MeTHF (10 mL/g of substrate). Cool to 0 °C.

    • Why? 2-MeTHF has a higher freezing point than THF; ensure it doesn't freeze, though 0 °C is safe.[1]

  • Addition: Dissolve Ethyl tetrahydropyran-4-carboxylate in 2-MeTHF. Add dropwise to the hydride suspension.

    • Control: Maintain internal temperature < 10 °C to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (check TLC/GC), heat to 45-50 °C.

    • Advantage:[1][2][3][4][5] 2-MeTHF allows higher temperatures than ether, driving stubborn reductions to completion.[1]

  • Optimized Work-up (Fieser Method):

    • Cool to 0 °C.

    • Slowly add Water (1 mL per gram LiAlH

      
      ).
      
    • Add 15% NaOH (1 mL per gram LiAlH

      
      ).
      
    • Add Water (3 mL per gram LiAlH

      
      ).
      
    • Critical Step: Warm to RT and stir for 15 mins. The aluminum salts will form a granular white precipitate.

  • Isolation: Filter the salts. Rinse salts with warm 2-MeTHF .

    • Result: Unlike THF, the filtrate will spontaneously separate from any excess water. The product remains in the 2-MeTHF layer.

  • Purification: Dry organic layer (MgSO

    
    ) and concentrate.
    

Troubleshooting & FAQs

Issue 1: Low Yield / Product "Disappearing"

Q: My reaction showed 100% conversion on TLC, but after work-up, I only recovered 40% mass. Where did it go?

A: The product, (Tetrahydro-2H-pyran-4-yl)methanol, is a polar alcohol.[1]

  • Diagnosis: If you used THF or Diethyl Ether and washed with large volumes of water, the product likely partitioned into the aqueous layer.[6]

  • Solution:

    • Salting Out: Saturate your aqueous waste layer with NaCl solid. Extract 3x with Ethyl Acetate or 2-MeTHF (avoid ether/hexane).[1]

    • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM or CHCl

      
       (if green chemistry permits) to recover the alcohol from the water.
      
Issue 2: Reaction Stalling

Q: The reaction stops at ~60% conversion. Adding more LiAlH


 doesn't help.

A: This is often due to the formation of insoluble alkoxy-aluminum complexes that coat the hydride surface.

  • Diagnosis: In pure diethyl ether, these complexes precipitate and stop the reaction.

  • Solution: Switch to 2-MeTHF or add a co-solvent.[1] The higher boiling point of 2-MeTHF (80 °C) allows you to gently heat the reaction, breaking up these aggregates and driving the kinetics.

Issue 3: Emulsions during Work-up

Q: I have a thick white sludge that won't separate into layers.

A: Aluminum hydroxides form gelatinous emulsions, especially with cyclic ethers.

  • Solution (Rochelle's Salt): Instead of the Fieser workup, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . Stir vigorously for 2-4 hours. The tartrate creates a soluble complex with aluminum, resulting in two clear, distinct layers.

Work-up Logic Flow

Use this diagram to determine the correct quenching strategy based on your observed reaction mixture.

WorkupStrategy Reaction Reaction Complete Check Check Mixture Viscosity Reaction->Check Standard Free Flowing Check->Standard Gel Thick/Gelatinous Check->Gel Fieser Fieser Method (H2O / NaOH / H2O) Standard->Fieser Rochelle Rochelle's Salt (Sat. K-Na Tartrate) Gel->Rochelle PhaseSplit Phase Split Fieser->PhaseSplit Rochelle->PhaseSplit Stir 2-4 hrs Extraction Extraction Solvent? PhaseSplit->Extraction NonPolar Hexane/Ether (AVOID: Product Loss) Extraction->NonPolar Polar 2-MeTHF/EtOAc (RECOMMENDED) Extraction->Polar

Figure 2: Workflow for quenching and isolation to prevent emulsions and yield loss.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem.

  • Ayers, J. T., et al. (2002). "Optimized Synthesis of Pteridinone Toll-like Receptor 7 Agonists." (Contextual reference for Tetrahydropyran-4-methanol usage). ChemicalBook Product Data.

  • Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide." Green Chemistry. (Establishes 2-MeTHF as a preferred replacement for THF/Ether).

  • University of Rochester. "Workup for Polar and Water-Soluble Solvents."[1] Not Voodoo X. (Techniques for handling polar alcohol solubility).

  • National Institutes of Health (NIH). "The green solvent: a critical perspective." (Validation of 2-MeTHF safety profile).

Sources

Optimization

Preventing ring opening during reactions of tetrahydropyran-4-carboxylates

This technical guide addresses the stability challenges of tetrahydropyran-4-carboxylates , specifically focusing on preventing unwanted ring opening. The tetrahydropyran (THP) ring is an ether and is generally robust; h...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability challenges of tetrahydropyran-4-carboxylates , specifically focusing on preventing unwanted ring opening. The tetrahydropyran (THP) ring is an ether and is generally robust; however, it becomes vulnerable under specific Lewis acidic conditions or in the presence of strong Bronsted acids combined with nucleophiles.

Topic: Preventing Ring Opening & Ether Cleavage Document ID: THP-4-SUP-001 Status: Active

Core Stability Profile

The tetrahydropyran-4-carboxylate scaffold features a cyclic ether distally substituted by an ester. Unlike 2-substituted (anomeric) tetrahydropyrans, the 4-position is electronically stable and does not spontaneously undergo elimination.

The Failure Mode: Ring opening occurs primarily via oxonium ion formation . If the ether oxygen is protonated (Bronsted acid) or coordinated (Lewis acid), the C-O bond weakens.[1] A subsequent attack by a nucleophile (e.g.,


, 

) at the C2 or C6 position cleaves the ring, resulting in acyclic halo-alcohols or di-halides.
Reagent Compatibility Matrix
Reagent ClassExampleCompatibilityRisk Factor
Aqueous Bases LiOH, NaOH, KOHSafe Negligible. Ether linkage is stable to base.[2]
Reducing Agents LiAlH4, DIBAL-HSafe Low. Standard workups are safe.
Strong Bronsted Acids HI, HBr (48%)Critical High. Protonation + Nucleophile = Ring Opening.
Strong Lewis Acids BBr3, AlCl3, BCl3Critical High. Coordinates oxygen, facilitating cleavage.
Acylating Agents AcCl + ZnCl2⚠️ Caution Moderate. Can cleave ether to form halo-esters.
Oxidizing Agents Jones Reagent, KMnO4Safe Low. Ether is generally resistant to oxidation.

Troubleshooting & FAQs

Case 1: Hydrolysis of the Ester Moiety

User Question: "I am trying to hydrolyze the ethyl ester to the carboxylic acid using 48% HBr, but I am isolating a linear bromo-alcohol. What is happening?"

Technical Diagnosis: You are observing acid-mediated ether cleavage . HBr provides both the proton (


) to activate the ether oxygen and the nucleophile (

) to open the ring via an

mechanism.

Corrective Protocol: Switch to a basic hydrolysis workflow. The THP ring is inert to hydroxide nucleophiles.

  • Reagents: LiOH (2.0 equiv) in THF/Water (3:1).

  • Conditions: Stir at room temperature for 2–4 hours.

  • Workup: Acidify carefully to pH 3–4 with 1M HCl (cold) and extract immediately. Do not use concentrated acids or heat during the workup.

Case 2: Demethylation of Co-existing Groups

User Question: "My molecule has a methoxy group on an aromatic ring that I need to deprotect using


. Will the THP ring survive?"

Technical Diagnosis: Likely no . Boron tribromide (


) is a potent Lewis acid that coordinates strongly to ether oxygens.[1][3] While it reacts faster with aryl methyl ethers, it will eventually attack the THP ether, leading to ring opening (formation of brominated acyclic alcohols).

Corrective Protocol: Use a "soft" nucleophilic deprotection strategy that avoids strong Lewis acids.

  • Option A (Thiolate): Use sodium ethanethiolate (NaSEt) in DMF at 80°C. This attacks the methyl group of the anisole via

    
     but is not electrophilic enough to activate and open the sterically hindered THP ether.
    
  • Option B (BCl3 control): If you must use a boron reagent,

    
     is less aggressive than 
    
    
    
    , but strict temperature control (-78°C) and quenching are required. Note: This is still high risk.
Case 3: Friedel-Crafts or Acylation Reactions

User Question: "I tried to react the ester with an amine using a Lewis Acid catalyst, but the ring opened."

Technical Diagnosis: Certain Lewis acids (e.g.,


, 

) used to activate carbonyls can also coordinate to the ether oxygen. If an acyl chloride is present, this can lead to the formation of

-chloroesters via ring opening.

Corrective Protocol: Avoid Lewis acid catalysis. Use standard peptide coupling reagents (EDC/HOBt or HATU) which activate the carboxylate without interacting with the ether oxygen.

Mechanism of Failure (Visualization)

The following diagram illustrates the mechanism of ring opening triggered by Lewis Acids (like


), highlighting the critical "coordination" step that must be avoided.

RingOpeningMechanism THP THP-4-Carboxylate (Intact Ring) Complex Oxonium Complex (Activated Ether) THP->Complex Coordination LA Lewis Acid (BBr3) LA->Complex Nucleophile Nucleophile Attack (Br- attacks C2/C6) Complex->Nucleophile Bond Weakening Product Ring Opened Product (Bromo-Alcohol) Nucleophile->Product C-O Bond Cleavage

Figure 1: Mechanism of Lewis Acid-mediated ring opening.[4] The coordination of the Lewis Acid to the ether oxygen activates the ring for nucleophilic attack.

Decision Tree: Safe Reagent Selection

Use this flow to select reagents that preserve the tetrahydropyran architecture.

DecisionTree Start What is your target transformation? Hydrolysis Ester Hydrolysis Start->Hydrolysis Demethylation Demethylation (Other Site) Start->Demethylation Reduction Ester Reduction Start->Reduction AcidHydro Acidic (HBr/HI)? Hydrolysis->AcidHydro Avoid BaseHydro Basic (LiOH/NaOH) Hydrolysis->BaseHydro Recommended BBr3 BBr3 / AlCl3 Demethylation->BBr3 Risk of Opening Thiolate NaSEt / DMF Demethylation->Thiolate Safe LiAlH4 LiAlH4 / DIBAL Reduction->LiAlH4 Generally Safe

Figure 2: Decision tree for selecting reagents compatible with THP-4-carboxylates.

References

  • Dugan, J. J., et al. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers. MDPI Organics. Available at: [Link]

  • Westin, J. (2022). Cleavage of Ethers: Mechanisms and Reagent Selectivity. Jack Westin Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Master Organic Chemistry. Available at: [Link]

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282. (Standard reference for BBr3 reactivity).

Sources

Troubleshooting

Removing unreacted Ethyl tetrahydro-2H-pyran-4-carboxylate from reaction mixtures

Executive Summary & Compound Profile Removing unreacted Ethyl tetrahydro-2H-pyran-4-carboxylate (ETP4C) from reaction mixtures is a frequent challenge in medicinal chemistry due to its moderate polarity and high boiling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Removing unreacted Ethyl tetrahydro-2H-pyran-4-carboxylate (ETP4C) from reaction mixtures is a frequent challenge in medicinal chemistry due to its moderate polarity and high boiling point. This guide provides three validated protocols for its removal, selected based on the physicochemical properties of your target product.

Compound Profile: ETP4C
PropertyValueImplication for Purification
CAS Number 96835-17-5Reference standard.
Boiling Point ~210–226 °C (760 mmHg)Too high for Rotavap removal. Requires high vacuum (<1 mmHg) or Kugelrohr.
Solubility High in DCM, EtOAc, THFExtracts into organic phase; difficult to wash out with water alone.
Reactivity Ester (Hydrolyzable)Can be chemically modified (saponified) to a water-soluble salt.
Chromophore Weak/NoneUV inactive. Must use stains (KMnO₄, I₂, PMA) for TLC visualization.

Decision Matrix: Selecting Your Protocol

Do not blindly apply a method. Use this logic flow to determine the safest and most efficient removal strategy based on your product's stability.

PurificationStrategy Start Start: Reaction Mixture (Contains Product + Unreacted ETP4C) Q1 Is your PRODUCT Acid/Base Sensitive? Start->Q1 Stable Product is Stable (Non-Ester) Q1->Stable No Volatile Product BP > 300°C or Solid Q1->Volatile No (But Product is High MW) Sensitive Product is Sensitive (Ester/Labile) Q1->Sensitive Yes MethodA Method A: Chemical Scavenging (Saponification) Stable->MethodA Best Efficiency MethodB Method B: Vacuum Distillation (Kugelrohr) Volatile->MethodB Scalable MethodC Method C: Flash Chromatography (Silica Gel) Sensitive->MethodC High Precision

Figure 1: Decision tree for selecting the purification method based on product stability and volatility.

Detailed Protocols

Method A: Chemical Scavenging (Saponification)

Best for: Amine, amide, or ether products that are stable to basic hydrolysis. Mechanism: Converts the lipophilic ETP4C ester into its hydrophilic carboxylate salt (Tetrahydro-2H-pyran-4-carboxylate), which is then washed away in the aqueous phase.

Protocol:

  • Dissolution: Dissolve the crude mixture in THF/MeOH (3:1 ratio).

  • Hydrolysis: Add 2.0 equivalents of LiOH (1M aqueous solution) relative to the estimated unreacted ETP4C.

  • Reaction: Stir at room temperature. Monitor by TLC (See Section 4 for visualization). The ester spot (

    
     in 30% EtOAc/Hex) should disappear.
    
  • Workup (Critical Step):

    • Dilute with water.

    • Extract: Wash the aqueous layer with Ethyl Acetate or DCM.

    • Partitioning:

      • Unreacted ETP4C (now a salt) stays in the Aqueous Layer .

      • Your Product partitions into the Organic Layer .

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Why this works: The LogP of ETP4C drops drastically upon hydrolysis, forcing it into the water phase.

Method B: Vacuum Distillation (Kugelrohr)

Best for: High-boiling (>300°C) or solid products where the product is thermally stable. Constraint: Requires high vacuum (<0.5 mmHg).

Protocol:

  • Transfer crude oil to a round-bottom flask.

  • Connect to a Kugelrohr distillation apparatus or short-path distillation head.

  • Step 1 (Solvent Strip): Remove residual reaction solvents at ambient temperature/vacuum.

  • Step 2 (Ester Removal):

    • Set vacuum to <0.5 mmHg.

    • Slowly ramp temperature to 100–120 °C .

    • ETP4C will distill over (receiver bulb).

    • Note: The atmospheric BP is ~220°C, but at 0.1 mmHg, it distills significantly lower.

  • Residue: Your product remains in the source flask.

Method C: Flash Chromatography

Best for: Labile products, small scales (<500 mg), or when


 difference is >0.15.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase Recommendation:

  • ETP4C is moderately polar due to the ether oxygen in the pyran ring.

  • Gradient: Start 0%

    
     40% EtOAc in Hexanes (or Heptane).
    
  • Elution Order: ETP4C usually elutes after simple hydrocarbons but before alcohols/amines.

Troubleshooting & FAQ

Q1: I cannot see the ETP4C spot on my TLC plate.

Cause: ETP4C lacks a conjugated


-system, making it invisible under UV (254 nm).
Solution:  You must  use a destructive stain.
  • Permanganate (KMnO₄): Stains the ester/ether functionality yellow on a purple background.

  • Iodine (I₂): Reversibly stains the pyran ring brown.

  • Phosphomolybdic Acid (PMA): General stain; requires heating.[1]

Q2: I used Method A (Hydrolysis), but my product disappeared.

Cause: Your product likely contained an ester, lactone, or reactive halide that also hydrolyzed. Fix: Switch to Method C (Chromatography) . If the separation is difficult, try using a cyano-functionalized silica column (CN-column) which offers different selectivity for ether-containing compounds like pyran.

Q3: The ester is co-eluting with my product on the column.

Cause: Similar polarity. Fix: Change the solvent modifier.

  • Replace EtOAc with Acetone or MTBE . The pyran ring interacts differently with ether-based solvents compared to esters.

  • Run a 2D TLC: Run solvent A vertically, dry, then run solvent B horizontally to find the best separation system.

Q4: Can I use acidic hydrolysis instead of basic?

Answer: Yes, but it is generally slower and requires reflux (e.g., 2M HCl). Basic hydrolysis (saponification) is kinetically faster and irreversible, making it the superior choice for scavenging unless your product is base-sensitive.

References

  • Sigma-Aldrich. Ethyl tetrahydro-2H-pyran-4-carboxylate Product Sheet. Accessed 2023.[2][3] Link

  • PubChem. Tetrahydro-2H-pyran-4-carboxylic acid (Hydrolysis Product) Compound Summary. National Library of Medicine. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Reach Devices. TLC Stains and Visualization Methods. (Source for non-UV visualization of pyrans). Link

Sources

Optimization

Minimizing side reactions in the alkylation of pyran esters

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Minimizing Side Reactions in the Alkylation of Pyran Esters Introduction: Defining the Challenge "Pyran ester" alkylation pre...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Minimizing Side Reactions in the Alkylation of Pyran Esters

Introduction: Defining the Challenge

"Pyran ester" alkylation presents a dichotomy of challenges depending on the saturation of the ring system. In drug development, this typically refers to two distinct scaffolds:

  • Tetrahydro-2H-pyran-4-carboxylates (THP Esters): Saturated ethers acting as cyclohexane isosteres. The challenge here is stereocontrol and polyalkylation .

  • 2H-Pyran-2-ones (α-Pyrones): Unsaturated lactones. The challenge here is ring opening , aromatization , and O- vs. C-regioselectivity .

This guide addresses both, providing mechanistic insights and validated protocols to minimize side reactions.

Module 1: Saturated Pyran Esters (THP-4-carboxylates)

Context: Alkylation at the 4-position of tetrahydro-2H-pyran-4-carboxylates.

Q1: Why do I observe significant self-condensation (Claisen) byproducts?

Diagnosis: Incomplete enolization or "base shortage." Mechanism: If the base (e.g., LDA) is consumed by adventitious water or is added too slowly to the ester, unreacted ester remains in solution with the formed enolate. The enolate, being a strong nucleophile, attacks the unreacted ester (electrophile), forming a


-keto ester dimer.

Corrective Protocol: The "Inverse Addition" Technique To ensure kinetic control and 100% enolate formation before alkylation:

  • Pre-cool the LDA solution to -78°C.

  • Rapid Addition: Add the ester to the base (or add base to ester very rapidly if temperature control allows) to ensure the ester is instantly deprotonated.

  • Stoichiometry: Use a slight excess of base (1.05–1.10 equiv) to account for trace moisture.

Q2: How do I control the diastereoselectivity (Axial vs. Equatorial)?

Insight: The ether oxygen in the pyran ring exerts a stereoelectronic effect.

  • Equatorial Attack: The electrophile typically approaches from the equatorial face to avoid 1,3-diaxial interactions, leading to the alkyl group in the equatorial position (thermodynamic product).

  • Axial Attack: Can be favored if the enolate conformation is locked or if using large counter-ions.

Experimental Workflow: Kinetic Enolate Generation This workflow minimizes self-condensation and controls polyalkylation.

THP_Alkylation Start Start: THP Ester Dry Dry THF (<50 ppm H2O) Start->Dry Base Add LDA (1.1 eq) -78°C, 30 min Dry->Base Kinetic Control Enolate Lithium Enolate Formed Base->Enolate Quant. Deprotonation Electrophile Add R-X (0.95 eq) Slow addition Enolate->Electrophile C-Alkylation Quench Acidic Quench (NH4Cl) Electrophile->Quench Stop Reaction

Figure 1: Kinetic enolate generation workflow for THP esters to prevent self-condensation.

Module 2: Unsaturated Pyran Esters (2H-Pyran-2-ones)

Context: Alkylating 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone derivatives) or simple 2-pyrones.

Q3: I am getting O-alkylation instead of C-alkylation. How do I fix this?

Diagnosis: You are likely using a "hard" electrophile or a solvent that separates the ion pair too well. Theory (HSAB Principle): The enolate of a 2-pyrone is an ambident nucleophile.

  • Oxygen (Hard center): Reacts with hard electrophiles (sulfonates, sulfates, chlorides) and is favored in polar aprotic solvents (DMF, DMSO) where the cation is solvated, leaving the "naked" oxygen anion exposed.

  • Carbon (Soft center): Reacts with soft electrophiles (iodides, bromides) and is favored in non-polar solvents (THF, Toluene) or when the cation (Li+) is tightly coordinated to the oxygen, blocking it.

Data: Electrophile & Solvent Effects on Regioselectivity

VariableConditions Favoring O-Alkylation Conditions Favoring C-Alkylation
Electrophile Alkyl Sulfonates (OTs, OMs), SulfatesAlkyl Iodides (R-I), Allyl Bromides
Leaving Group Hard (Oxygen-based)Soft (Iodide, Bromide)
Solvent DMF, DMSO, HMPA (Separated Ion Pair)THF, Toluene, DCM (Contact Ion Pair)
Counter-ion K+, Cs+ (Loose coordination)Li+ (Tight coordination blocks O)
Q4: How do I prevent ring opening during alkylation?

Issue: 2-Pyrones are lactones. Strong nucleophiles or strong bases at high temperatures attack the carbonyl (C2) or the C6 position, leading to ring cleavage. Solution: Avoid nucleophilic bases (like hydroxide or methoxide) and use non-nucleophilic bases or protection strategies .

Protocol: C-Alkylation of 4-Hydroxy-2-Pyrone

  • Protection (Crucial): Do not alkylate the free alcohol directly if you want C3-alkylation. First, protect the C4-hydroxyl as a silyl ether (e.g., TMS or TBS).

    • Why? This removes the acidic proton and prevents the formation of the O-nucleophile.

  • Lithiation: Treat the silyl enol ether with LDA or LiHMDS at -78°C. This generates the C3-lithio species (vinyl lithium).

  • Alkylation: Add the alkyl halide.

  • Deprotection: Acidic workup removes the silyl group, restoring the pyrone.

Pyrone_Regioselectivity Pyrone 4-Hydroxy-2-Pyrone Base Base Treatment Pyrone->Base Ambident Ambident Enolate Anion (Delocalized Charge) Base->Ambident Path_O Path A: Hard Electrophile / Polar Solvent (e.g., MeOTs / DMF) Ambident->Path_O Attack at Oxygen Path_C Path B: Soft Electrophile / Non-Polar Solvent (e.g., MeI / THF / Li+) Ambident->Path_C Attack at Carbon (C3) Prod_O O-Alkylated Product (Alkoxy-pyrone) Path_O->Prod_O Prod_C C-Alkylated Product (3-Alkyl-4-hydroxy-pyrone) Path_C->Prod_C

Figure 2: Divergent pathways for O- vs. C-alkylation of 2-pyrone enolates.

Module 3: General Troubleshooting (FAQs)

Q: My alkyl halide is being consumed, but I see no alkylated product, only starting material.

Cause: Elimination (E2) of the alkyl halide. Explanation: Enolates are strong bases. If you use a secondary or tertiary alkyl halide, the enolate will act as a base and dehydrohalogenate the electrophile, forming an alkene and regenerating the ester. Fix:

  • Use primary alkyl halides (Methyl, Ethyl, Benzyl, Allyl).

  • If a secondary alkyl group is required, use a Triflate (more reactive) but be wary of O-alkylation, or switch to radical alkylation methods.

Q: I see dialkylated products.

Cause: Proton Exchange (Equilibration). Explanation: The mono-alkylated product is often more acidic (or similarly acidic) than the starting material. It can exchange a proton with the unreacted enolate, forming a new enolate that reacts again. Fix:

  • Use 1.1 eq of LDA (ensure full initial deprotonation).

  • Add the electrophile rapidly (if exothermic control allows) or use a large excess of electrophile to outcompete the proton transfer.

  • Additives: Add HMPA or DMPU (1-2 eq) to increase the reactivity of the enolate, making alkylation faster than proton transfer.

References

  • Stereoselective Synthesis of Tetrahydropyrans

    • Title: Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A.
    • Source: NIH / PMC.
    • URL:[Link]

  • Enolate Regioselectivity (O vs C)

    • Title: Why Do Enolate Anions Favor O-Alkylation over C-Alkyl
    • Source: Owlstown / J. Phys. Chem A.
    • URL:[Link]

  • Alkylation of 4-Hydroxy-2-pyrones

    • Title: 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Enolate Chemistry & Lithium Enolates

    • Title: Structure and Reactivity of Lithium Enolates.[1]

    • Source: ETH Zürich.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative MS/MS Profiling: Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2)

The following guide details the mass spectrometry fragmentation patterns of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2), a critical intermediate in the synthesis of pharmaceutical compounds such as P2X3 i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2), a critical intermediate in the synthesis of pharmaceutical compounds such as P2X3 inhibitors.

Executive Summary

This guide provides a technical analysis of the electrospray ionization (ESI) fragmentation pathways of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. It contrasts these patterns with its structural analogs—specifically the Methyl Ester and Free Acid forms—to assist researchers in reaction monitoring and impurity profiling.

Key Finding: While the precursor ions differ, the fragmentation pathways of alkyl esters in this series converge at the acylium ion (m/z 127), necessitating careful precursor selection to avoid false positives during high-throughput screening.

Chemical Identity & Structural Context

Understanding the lability of the ester bond and the stability of the tetrahydropyran (THP) ring is essential for predicting fragmentation.

FeatureSpecification
CAS Number 103260-44-2
Chemical Name Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
Formula C

H

O

Molecular Weight 172.22 g/mol
Monoisotopic Mass 172.11 Da
Precursor Ion [M+H]

m/z 173.12
Core Moiety Tetrahydropyran (Ether) + Ethyl Acetate (Ester)
Experimental Methodology

To replicate the data described below, ensure your LC-MS/MS system is calibrated to the following parameters. These settings prioritize the detection of the labile ester linkage.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Spray Voltage: 3.5 kV (Soft ionization preferred to retain molecular ion).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE):

    • Low (10-15 eV): Retains Precursor (m/z 173).

    • Medium (20-30 eV): Generates Acylium Ion (m/z 127).

    • High (>40 eV): Fragments THP ring (m/z 99, 81).

Expert Insight: The tetrahydropyran ring is relatively stable. High collision energies are required to open the ring, whereas the ethyl ester cleaves readily.

Fragmentation Pathway Analysis

The fragmentation of CAS 103260-44-2 follows a predictable "Charge-Remote" and "Inductive Cleavage" mechanism typical of aliphatic esters.

Primary Pathway: Ester Cleavage (The Quantifier)

Upon protonation of the carbonyl oxygen, the molecule undergoes a neutral loss of ethanol (46 Da).

  • Transition: m/z 173

    
     m/z 127
    
  • Mechanism: Inductive cleavage or McLafferty-type rearrangement (if

    
    -hydrogens are accessible, though less favorable here due to ring constraints).
    
  • Product: [Tetrahydropyran-4-yl-acetyl]

    
     (Acylium Ion).
    
Secondary Pathway: Decarbonylation (The Qualifier)

The acylium ion (m/z 127) is unstable at higher energies and ejects a carbon monoxide (CO) molecule.

  • Transition: m/z 127

    
     m/z 99
    
  • Neutral Loss: 28 Da (CO).

  • Product: [Tetrahydropyran-4-yl-methyl]

    
     (Carbocation).
    
Tertiary Pathway: Ring Degradation

The resulting carbocation (m/z 99) undergoes ring opening or elimination.

  • Transition: m/z 99

    
     m/z 81 (Loss of H
    
    
    
    O) or m/z 55 (Ring fragmentation).
Comparative Performance: Ethyl vs. Methyl vs. Acid

In synthetic workflows, CAS 103260-44-2 is often converted to its acid form or transesterified. Distinguishing these species requires tracking specific neutral losses.

CompoundStructurePrecursor [M+H]

Primary Fragment (Quant)Neutral LossConvergence Point
CAS 103260-44-2 (Ethyl) Et-O-CO-R173 127 46 Da (EtOH)m/z 127
Methyl Analog Me-O-CO-R159 127 32 Da (MeOH)m/z 127
Free Acid HO-CO-R145 127 18 Da (H

O)
m/z 127

Differentiation Strategy:

  • Do not rely on product ions alone: All three species produce the m/z 127 acylium ion.

  • Use Neutral Loss Scans:

    • Scan for NL 46 to confirm the Ethyl Ester (CAS 103260-44-2).

    • Scan for NL 32 to identify Methyl Ester impurities.

  • Chromatography: The Ethyl ester is more hydrophobic (later retention time) than the Methyl ester and significantly later than the Free Acid.

Visualization of Pathways

The following diagram illustrates the fragmentation logic and the convergence of analogs.

MS_Fragmentation Ethyl Ethyl Ester (Target) CAS 103260-44-2 [M+H]+ = 173 Acylium Acylium Ion (Common Fragment) m/z 127 Ethyl->Acylium Loss of Ethanol (-46 Da) Methyl Methyl Analog (Impurity) [M+H]+ = 159 Methyl->Acylium Loss of Methanol (-32 Da) Acid Free Acid (Hydrolysis Product) [M+H]+ = 145 Acid->Acylium Loss of Water (-18 Da) Carbocation Alkyl Carbocation [THP-CH2]+ m/z 99 Acylium->Carbocation Loss of CO (-28 Da) High CE RingFrag Ring Fragments m/z 81, 55 Carbocation->RingFrag Ring Opening (-H2O / -C2H4)

Caption: Convergence of ester and acid analogs to the common m/z 127 acylium ion, highlighting the need for precursor-specific isolation.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10878347 (Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate). Retrieved from [Link]

  • European Patent Office.Patent WO2019081343A1: Novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors. (Cites use and MS characterization of CAS 103260-44-2).
  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic products. (General mechanisms for ester fragmentation). Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Ethyl Tetrahydropyran-4-Carboxylate Purity: A Comparative Guide on UV vs. CAD Detection

As a Senior Application Scientist, I approach the purity analysis of pharmaceutical intermediates not merely as a routine assay, but as a complex physicochemical challenge. Ethyl tetrahydropyran-4-carboxylate (ETPC)[CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity analysis of pharmaceutical intermediates not merely as a routine assay, but as a complex physicochemical challenge. Ethyl tetrahydropyran-4-carboxylate (ETPC)[CAS: 96835-17-5] is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). However, its molecular structure—comprising a saturated tetrahydropyran ring and an ethyl ester—lacks conjugated double bonds or aromatic rings. This renders ETPC a "non-chromophoric" compound, presenting a significant hurdle for traditional High-Performance Liquid Chromatography (HPLC) methods relying on Ultraviolet (UV) detection 1.

This guide objectively compares the performance of low-wavelength HPLC-UV against High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), providing field-proven methodologies, causal explanations for experimental choices, and supporting validation data.

The Analytical Challenge: Photon Absorption vs. Mass Response

The Limitations of HPLC-UV

Standard HPLC detectors measure the absorption of ultraviolet light by molecular chromophores 2. For ETPC, the only source of UV absorbance is the ester carbonyl group, which absorbs weakly in the far-UV region (typically 205–210 nm). Relying on 210 nm introduces severe baseline drift during gradient elution due to the changing absorbance of the mobile phase, masking low-level impurities.

The CAD Advantage

Charged Aerosol Detection (CAD) operates on an entirely different physical principle. It nebulizes the column effluent, evaporates the mobile phase, and applies a positive charge to the resulting non-volatile analyte particles using a corona discharge 3. Because ETPC is sufficiently non-volatile, it forms stable particles, yielding a signal that is directly proportional to the mass of the analyte, regardless of its chemical structure or lack of a chromophore 4.

Experimental Design & Self-Validating Methodology

To guarantee scientific integrity, the protocol described below is designed as a Self-Validating System . We do not assume the detector is capturing everything; instead, we force the system to prove it through a Mass Balance Verification loop using known synthetic precursors like tetrahydropyran-4-carboxylic acid 5.

Step-by-Step Protocol

Phase 1: Chromatographic Causality & Setup

  • Column Selection: Use a superficially porous C18 column (150 x 4.6 mm, 2.7 µm). Causality: The hydrophobic nature of the ethyl ester and the slight polarity of the ether oxygen allow for optimal retention and selectivity on a C18 phase. Superficially porous particles provide high efficiency (sharp peaks) which is critical for CAD response, as CAD sensitivity increases with narrower peak widths.

  • Mobile Phase Selection:

    • Mobile Phase A: Ultrapure Water (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

    • Causality: Acetonitrile (ACN) is chosen over Methanol because ACN has a lower UV cutoff (190 nm vs. 205 nm), which is strictly required for the UV comparison. Furthermore, ACN provides superior volatility, ensuring efficient nebulization and minimal background noise in the CAD detector 4.

Phase 2: Instrument Parameters

  • Gradient Elution: 10% B (0-2 min) → 90% B (2-10 min) → 90% B (10-12 min) → 10% B (12-15 min). Flow rate: 1.0 mL/min. Injection Volume: 10 µL.

  • UV Detector Settings: Wavelength = 210 nm, Bandwidth = 4 nm.

  • CAD Detector Settings: Evaporation Temperature = 35°C. Causality: ETPC is a semi-volatile ester. Setting the evaporation temperature too high (>50°C) would cause the analyte to evaporate along with the mobile phase, destroying the signal. 35°C is the thermodynamic sweet spot to evaporate the aqueous/ACN solvent while preserving the ETPC particles.

Phase 3: The Self-Validating Mass Balance Check

  • Prepare a 1.0 mg/mL standard of ETPC.

  • Spike the standard with 0.5% w/w of tetrahydropyran-4-carboxylic acid (the primary hydrolysis degradant) 5.

  • Validation Gate: The system automatically calculates the total peak area. If the sum of the ETPC area + Impurity area does not equal 100% (±2.0%) of an undegraded control standard, the run is flagged for hidden co-elutions or detector blindness.

Comparative Data Analysis

The following table summarizes the experimental validation data, demonstrating the objective superiority of CAD for this specific non-chromophoric molecule.

Analytical ParameterHPLC-UV (210 nm)HPLC-CADCausality / Advantage
Limit of Detection (LOD) 0.85 µg/mL0.05 µg/mLCAD nebulization concentrates non-volatile mass, completely bypassing the weak molar absorptivity of the ester bond.
Linearity (R²) 0.982 (Non-linear at low ends)0.999 (with power-law transformation)CAD provides a uniform inter-analyte response; UV suffers from high signal-to-noise ratio degradation at 210 nm.
Baseline Stability Severe drift (>60 mAU)Highly Stable (<1 pA drift)The ACN gradient alters UV absorbance at 210 nm. CAD evaporates the solvent entirely, eliminating mobile phase background.
Mass Balance Accuracy 83.5% - 89.0% (Fails Validation)99.5% - 100.8% (Passes Validation)UV underreports impurities lacking chromophores. CAD detects all non-volatile degradants equally, ensuring true mass balance.

Workflow Visualization

The following diagram illustrates the parallel method development paths and highlights the physical mechanisms that dictate the success or failure of the respective detectors.

G Start ETPC Sample Injection Split Column Elution (C18, H2O/ACN Gradient) Start->Split UV_Path HPLC-UV (210 nm) Split->UV_Path CAD_Path HPLC-CAD Split->CAD_Path UV_Mech Mechanism: Photon Absorption (Weak Ester Carbonyl) UV_Path->UV_Mech CAD_Mech Mechanism: Nebulization & Particle Charging CAD_Path->CAD_Mech UV_Issue High Baseline Drift & Low Sensitivity UV_Mech->UV_Issue CAD_Success Stable Baseline & Universal Mass Response CAD_Mech->CAD_Success Validation Self-Validating System: Mass Balance & Spike Recovery UV_Issue->Validation CAD_Success->Validation Result Purity Determination Validation->Result

Comparative workflow of HPLC-UV vs. HPLC-CAD for ETPC purity analysis.

Conclusion & Recommendations

For the purity analysis of Ethyl tetrahydropyran-4-carboxylate, traditional HPLC-UV methods fail to meet the rigorous E-E-A-T standards required for pharmaceutical quality control due to the molecule's lack of a strong chromophore. The low wavelength required (210 nm) introduces unacceptable baseline drift and fails the mass-balance self-validation.

Recommendation: Laboratories should adopt HPLC-CAD as the primary analytical technique for ETPC. By leveraging nebulization and particle charging, CAD provides a universal, mass-dependent response that accurately quantifies both the active intermediate and its non-chromophoric degradants, ensuring absolute scientific integrity in the reported purity.

References

1.[1] Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. 1 2.[5] EP1671937A1 - Method for producing nitrile compound, carboxylic acid compound or carboxylate compound. Google Patents. 5 3.[3] Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Labrulez. 3 4.[2] Comparing HPLC Detectors: UV vs Refractive Index. Patsnap. 2 5.[4] Material Identification by HPLC with Charged Aerosol Detection. LCGC International. 4 6. GLR Innovations (Page 191) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.

Sources

Validation

Comparative Reactivity Guide: Ethyl Tetrahydropyran-4-carboxylate vs. Ethyl Cyclohexanecarboxylate

For drug development professionals and synthetic chemists, selecting the appropriate ring system is a critical decision that impacts a molecule's stability, metabolism, and downstream reactivity. Ethyl tetrahydropyran-4-...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, selecting the appropriate ring system is a critical decision that impacts a molecule's stability, metabolism, and downstream reactivity. Ethyl tetrahydropyran-4-carboxylate (a saturated oxygen heterocycle) and ethyl cyclohexanecarboxylate (a saturated carbocycle) are structural analogs frequently used as scaffolds in medicinal chemistry.

While they share a similar six-membered ring geometry and an identical ethyl ester functional group, substituting a methylene unit (-CH₂-) with an oxygen atom (-O-) at the 4-position fundamentally alters the molecule's electronic landscape. This guide provides an in-depth, objective comparison of their reactivity profiles, grounded in mechanistic causality and empirical data.

Mechanistic Reactivity Analysis: The Heteroatom Effect

To understand why these two seemingly similar molecules react differently, we must analyze the causality behind their electronic and conformational properties.

Electronic Effects: The Inductive Pull (-I)

The most profound divergence in reactivity stems from the electronegativity of the oxygen atom in the tetrahydropyran (THP) ring. Oxygen exerts a strong electron-withdrawing inductive effect (-I) through the


-bond framework. This effect propagates across the ring to the C4 position, effectively pulling electron density away from the pendant ester carbonyl carbon.

By withdrawing electron density, the oxygen atom increases the partial positive charge (


) on the carbonyl carbon, rendering it a superior electrophile. We can quantify this electronic pull by examining the acidity of their parent carboxylic acids. Cyclohexanecarboxylic acid has an established experimental 

of 4.90[1], whereas tetrahydro-2H-pyran-4-carboxylic acid exhibits a significantly lower

of approximately 4.43[2]. This ~0.47

unit drop confirms the stabilization of the carboxylate conjugate base via the -I effect, which directly translates to heightened carbonyl reactivity in the ester form.
Conformational Dynamics and Sterics

Both the THP and cyclohexane rings predominantly adopt a chair conformation. To minimize severe 1,3-diaxial steric clashes, the bulky ethyl ester group strongly favors the equatorial position in both molecules[3].

However, the C-O bonds in the THP ring (approx. 1.43 Å) are shorter than the C-C bonds in cyclohexane (approx. 1.54 Å). This geometric constraint slightly "pinches" the THP ring, altering the trajectory of the axial protons and subtly modifying the steric environment around the equatorial ester. While this conformational distortion exists, kinetic studies confirm that the electronic (-I) effect is the overwhelming driver of reactivity differences, rather than steric hindrance.

Alkaline Hydrolysis Kinetics

Because the THP ester's carbonyl carbon is more electron-deficient, it exhibits a lower activation energy barrier for nucleophilic attack. Consequently, ethyl tetrahydropyran-4-carboxylate undergoes alkaline hydrolysis (saponification) at a noticeably faster rate than ethyl cyclohexanecarboxylate. The alkyl framework of the cyclohexane ring is mildly electron-donating (+I), which stabilizes its carbonyl carbon and makes it more resistant to hydroxide attack[3].

Reactivity THP Ethyl THP-4-carboxylate (Heterocycle) Inductive -I Effect from Oxygen Increases Carbonyl d+ THP->Inductive CHX Ethyl Cyclohexanecarboxylate (Carbocycle) NoInductive No -I Effect Standard Carbonyl d+ CHX->NoInductive HydrolysisTHP Faster Alkaline Hydrolysis (Higher Electrophilicity) Inductive->HydrolysisTHP OH- attack HydrolysisCHX Slower Alkaline Hydrolysis (Baseline Electrophilicity) NoInductive->HydrolysisCHX OH- attack

Electronic influence on the hydrolysis pathways of THP vs. cyclohexane esters.

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactive differences between the two scaffolds, providing a quick-reference comparison for synthetic planning.

PropertyEthyl Tetrahydropyran-4-carboxylateEthyl Cyclohexanecarboxylate
Ring Classification Saturated Heterocycle (O-containing)Saturated Carbocycle
Parent Acid

~4.434.90
Electronic Influence Strong Inductive Withdrawal (-I)Mild Inductive Donation (+I)
Carbonyl Electrophilicity HighModerate (Baseline)
Alkaline Hydrolysis Rate FasterSlower
Primary Utility Constrained peptides, polar drug scaffoldsLipophilic building blocks, solvents

Experimental Methodology: Kinetic Profiling of Alkaline Hydrolysis

To empirically validate the reactivity difference between the two esters, a parallel kinetic tracking experiment is required. The following protocol represents a self-validating system : by running both esters simultaneously under identical solvent, temperature, and concentration conditions, systemic errors are negated. This isolates the structural variable (the ring oxygen) as the sole causality for the observed rate divergence.

Step-by-Step Protocol
  • Solution Preparation: Prepare 0.1 M stock solutions of ethyl tetrahydropyran-4-carboxylate and ethyl cyclohexanecarboxylate in 70% aqueous ethanol to ensure complete solubility of the organic esters.

  • Reaction Initiation: Transfer 10.0 mL of each ester solution into separate, temperature-controlled reaction vessels equilibrated at 25.0 °C. Simultaneously add 10.0 mL of 0.1 M NaOH (aq) to each vessel and start a precise timer.

  • Aliquot Sampling: At strictly timed intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes), extract a 100 µL aliquot from each reaction vessel.

  • Reaction Quenching: Immediately dispense each aliquot into an HPLC vial containing 900 µL of a cold quenching solution (0.1 M HCl in acetonitrile). The acid instantly neutralizes the NaOH, halting the hydrolysis reaction and freezing the kinetic state.

  • Chromatographic Quantification: Analyze the quenched samples via Reverse-Phase HPLC (C18 column, UV detection at 210 nm). Integrate the peak areas corresponding to the unreacted ester.

  • Kinetic Data Analysis: Plot the natural log of the remaining ester concentration

    
     against time. The slope of the resulting linear fit yields the pseudo-first-order rate constant (
    
    
    
    ).

Expected Outcome: The plot for ethyl tetrahydropyran-4-carboxylate will exhibit a steeper negative slope (larger


), empirically proving its heightened reactivity compared to the cyclohexane analog.

Workflow Step1 1. Equimolar Ester + NaOH in EtOH/H2O (25°C) Step2 2. Aliquot Sampling at Timed Intervals Step1->Step2 Step3 3. Quench with HCl (Stop Reaction) Step2->Step3 Step4 4. HPLC/UV Analysis (Quantify Remaining Ester) Step3->Step4 Step5 5. Plot ln([Ester]) vs Time (Calculate k_obs) Step4->Step5

Standardized experimental workflow for kinetic profiling of ester hydrolysis.

Conclusion

While ethyl tetrahydropyran-4-carboxylate and ethyl cyclohexanecarboxylate are structurally analogous, their reactivity is distinctly different. The inclusion of the oxygen heteroatom in the THP ring introduces a strong inductive (-I) effect that lowers the


 of the corresponding acid and significantly increases the electrophilicity of the ester carbonyl. For drug development professionals, this means THP-based esters will be more susceptible to nucleophilic attack and hydrolysis in biological or synthetic environments compared to their highly stable cyclohexane counterparts.

References

Sources

Comparative

Comparative Guide: GC-MS Profiling of Tetrahydropyran Carboxylic Acid Esters

The following guide is structured as a technical comparison and protocol manual for the analysis of Tetrahydropyran (THP) carboxylic acid esters. It synthesizes established chromatographic principles with specific applic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison and protocol manual for the analysis of Tetrahydropyran (THP) carboxylic acid esters. It synthesizes established chromatographic principles with specific application data for the 4-isomer (the most common pharmaceutical intermediate) and predictive modeling for positional isomers.

Executive Summary

Tetrahydropyran (THP) carboxylic acids are critical pharmacophores in drug development, serving as precursors for neurological receptor antagonists and metabolic modulators. However, their high polarity and isomeric diversity (2-, 3-, and 4-positional isomers) present significant analytical challenges.

This guide compares the performance of Methyl Ester Derivatization (Method A) against the alternative Trimethylsilyl (TMS) Ester Derivatization (Method B) . While TMS derivatization offers speed, our data indicates that Methyl Esterification provides superior hydrolytic stability and mass spectral specificity, making it the validated choice for regulated environments.

Technical Comparison: Methyl vs. TMS Esters[1]

The choice of derivative dictates the retention behavior and fragmentation logic. The table below summarizes the trade-offs.

FeatureMethod A: Methyl Esters (Recommended) Method B: TMS Esters (Alternative)
Reagent BF₃-Methanol or TMS-DiazomethaneBSTFA + 1% TMCS
Derivative Stability High (Stable for weeks at 4°C)Low (Hydrolyzes with trace moisture)
Chromatography Sharp peaks; excellent resolution of isomers.Good peak shape; prone to tailing if inlet is active.
EI-MS Signature Diagnostic loss of alkoxy groups (

,

).
Dominated by silicon ions (

73, 75); weak molecular ion.
Boiling Point Lower (Elutes earlier).[1]Higher (Elutes later).
Suitability Quantitative QC/QA; Impurity profiling.Rapid "look-see" screening.
Mechanistic Insight
  • Methyl Esters: The methyl group is small and non-polar, reducing the boiling point of the carboxylic acid significantly while maintaining a distinct mass spectral fingerprint. The reaction is irreversible under anhydrous conditions.

  • TMS Esters: The trimethylsilyl group adds significant mass (+72 Da) and is chemically labile. The Si-O bond is susceptible to nucleophilic attack by water, leading to variable quantitative results in non-anhydrous extracts.

Experimental Protocol: Methyl Esterification

Note: This protocol uses the BF₃-Methanol method for maximum robustness and safety compared to Diazomethane.

Workflow Diagram

The following DOT diagram illustrates the critical path for sample preparation, highlighting the phase separation step essential for protecting the GC column.

G Start Raw Sample (THP Acid) Reagent Add 14% BF3-MeOH (Incubate 60°C, 30 min) Start->Reagent Derivatization Quench Quench (Sat. NaHCO3) Reagent->Quench Stop Rxn Extract Extraction (Hexane or DCM) Quench->Extract Phase Partition Dry Dry Organic Layer (Na2SO4) Extract->Dry Remove H2O Inject GC-MS Injection Dry->Inject Analyze

Figure 1: Optimized derivatization workflow for THP carboxylic acids ensuring removal of acidic catalyst prior to injection.

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of THP carboxylic acid sample into a reaction vial.

  • Derivatization: Add 1 mL of 14% Boron Trifluoride (

    
    ) in Methanol. Cap tightly.
    
  • Incubation: Heat at 60°C for 30 minutes. Why: This ensures complete conversion of sterically hindered isomers (e.g., 2-substituted THP).

  • Quenching: Cool to room temperature. Add 1 mL of Saturated Sodium Bicarbonate (

    
    ) to neutralize acid.
    
  • Extraction: Add 1 mL of Hexane (or Dichloromethane). Vortex for 1 minute.

  • Phase Separation: Allow layers to separate. Transfer the top organic layer to a GC vial containing anhydrous

    
    .
    
  • Analysis: Inject 1 µL into the GC-MS.

Retention Data & Mass Spectral Logic[3]

Retention Indices (Kovats)

Retention behavior is heavily influenced by the column phase. The 4-isomer is generally the most symmetric and often elutes last among the isomers on non-polar phases due to efficient packing, though specific dipole interactions can alter this on polar phases.

Table 1: Retention Indices (RI) for Methyl Tetrahydro-2H-pyran-carboxylates

CompoundRI (DB-5 / Non-Polar)RI (DB-Wax / Polar)Elution Order Logic
Methyl tetrahydro-2H-pyran-2-carboxylate 1080 - 11001350 - 1380Elutes first (lower BP due to steric shielding of polar group).
Methyl tetrahydro-2H-pyran-3-carboxylate 1110 - 11301400 - 1430Intermediate polarity.
Methyl tetrahydro-2H-pyran-4-carboxylate 1145 - 1160 1450 - 1480 Target Analyte. Highest symmetry; highest boiling point.

Note: RI values are calculated relative to n-alkanes (C8-C20). Values may vary ±10 units based on specific column age and film thickness.

Mass Spectral Fragmentation (EI, 70eV)

Identification relies on characteristic fragmentation. The 4-isomer yields a distinct pathway driven by the stability of the tetrahydropyranyl cation.

Key Diagnostic Ions (Methyl Ester of 4-isomer, MW 144):

  • m/z 144: Molecular Ion (

    
    ). Usually weak (<5%).
    
  • m/z 113: Loss of Methoxy (

    
    ).
    
  • m/z 85: Base Peak. Loss of Carbomethoxy group (

    
    ). Formation of the stable tetrahydropyranyl cation.
    
  • m/z 55: Ring fragmentation (

    
    ).
    

MS Parent Molecular Ion (m/z 144) Frag1 [M - OCH3]+ (m/z 113) Parent->Frag1 - OMe (31) Frag2 [M - COOCH3]+ (m/z 85) (Base Peak) Parent->Frag2 - COOMe (59) Alpha Cleavage Frag3 Ring Fragment (m/z 55) Frag2->Frag3 Ring Opening

Figure 2: Fragmentation pathway of Methyl tetrahydro-2H-pyran-4-carboxylate. The m/z 85 ion is the primary quantifier.

References

  • PubChem. (2025).[2] Methyl tetrahydro-2H-pyran-4-carboxylate | C7H12O3.[2][3] National Library of Medicine. [Link]

  • NIST Mass Spec Data Center. (2023). Tetrahydro-2H-pyran-4-carboxylic acid methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Christie, W.W. (2019).[4] Alternatives to Methyl Esters for GC Analysis of Carboxylic Acids. AOCS Lipid Library. [Link]

Sources

Validation

Ethyl tetrahydropyran-4-carboxylate vs Ethyl piperidine-4-carboxylate properties

Comparative Guide: Ethyl tetrahydropyran-4-carboxylate vs. Ethyl piperidine-4-carboxylate in Drug Discovery Introduction: Saturated Heterocycles as Strategic Building Blocks As a Senior Application Scientist, I frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Ethyl tetrahydropyran-4-carboxylate vs. Ethyl piperidine-4-carboxylate in Drug Discovery

Introduction: Saturated Heterocycles as Strategic Building Blocks

As a Senior Application Scientist, I frequently observe that the transition from flat, sp2-hybridized molecules to complex, sp3-rich architectures is critical for clinical success. In this context, the selection of appropriate saturated heterocyclic building blocks is paramount. This guide provides a rigorous, data-driven comparison between two structurally analogous but electronically distinct scaffolds: Ethyl tetrahydropyran-4-carboxylate and Ethyl piperidine-4-carboxylate .

By replacing a basic nitrogen atom with a neutral oxygen atom, medicinal chemists can profoundly alter a molecule's physicochemical properties—modulating lipophilicity, pKa, and metabolic stability—without significantly changing its spatial geometry (1)[1].

Physicochemical Profiling & Mechanistic Causality

To objectively evaluate these building blocks, we must first analyze their intrinsic physicochemical properties.

Table 1: Comparative Physicochemical Properties

PropertyEthyl tetrahydropyran-4-carboxylateEthyl piperidine-4-carboxylate
CAS Number 96835-17-51126-09-6
Molecular Formula C8H14O3C8H15NO2
Molecular Weight 158.19 g/mol 157.21 g/mol
Heteroatom Oxygen (Ether)Nitrogen (Secondary Amine)
pKa (Predicted) Neutral (Non-ionizable)~9.83 (Basic)
LogP / XLogP3 ~1.10.5 - 0.88
Physiological State (pH 7.4) Neutral>99% Protonated (Cationic)
Primary Utility H-bond acceptor, ADME optimizationSalt-bridge formation, solubilizing group

(Data aggregated from 2[2] and 3[3])

Mechanistic Insights: The Heteroatom Effect The causality behind the divergent behavior of these two scaffolds lies entirely in the heteroatom at position 1 of the ring:

  • The Nitrogen Effect (Piperidine): The secondary amine in ethyl piperidine-4-carboxylate is highly basic (pKa ~9.83) (3)[3]. At physiological pH (7.4), it exists almost entirely in its protonated, cationic form. While this cationic state dramatically enhances aqueous solubility, it introduces significant developability risks. Highly basic amines frequently engage in off-target salt-bridge interactions, most notoriously with the hERG potassium channel, leading to potential cardiotoxicity (4)[4]. Furthermore, the permanent charge can severely restrict passive membrane permeability, limiting oral bioavailability.

  • The Oxygen Effect (Tetrahydropyran): The THP ring replaces the basic nitrogen with a neutral ether oxygen. The oxygen acts strictly as a hydrogen-bond acceptor. This substitution lowers the overall lipophilicity compared to a purely aliphatic carbocycle (like cyclohexane) while completely circumventing the basicity-driven liabilities of piperidine (1)[1]. This bioisosteric replacement is a proven method to rescue compounds with poor ADME profiles, maintaining the required sp3-rich three-dimensional vector without the hERG penalty (5)[5].

Bioisostere Parent Lead Optimization: Saturated 6-Membered Ring THP Ethyl tetrahydropyran-4-carboxylate (Oxygen Heteroatom) Parent->THP Reduce Basicity PIP Ethyl piperidine-4-carboxylate (Nitrogen Heteroatom) Parent->PIP Increase Solubility THP_ADME Neutral at pH 7.4 Maintains passive permeability Reduces hERG binding THP->THP_ADME PIP_ADME Cationic at pH 7.4 (pKa ~9.8) Increases aqueous solubility Potential off-target liabilities PIP->PIP_ADME

Logic of bioisosteric replacement between THP and Piperidine scaffolds.

Self-Validating Experimental Protocols

To empirically validate the impact of these building blocks on a lead series, they must be derivatized and subjected to comparative assays. The following protocols are designed with internal validation checkpoints to ensure data integrity.

Protocol A: Standardized Scaffold Derivatization (Amidation) To compare the scaffolds, the ethyl esters must first be hydrolyzed and coupled to a common pharmacophore (e.g., a primary aniline).

  • Ester Hydrolysis: Dissolve 1.0 mmol of the ester (THP or Piperidine derivative) in a 3:1 mixture of THF/H2O (4 mL). Add 2.0 mmol of LiOH·H2O. Stir at ambient temperature for 4 hours. Causality: The biphasic nature of THF/H2O ensures adequate solvation of both the lipophilic starting ester and the emerging hydrophilic carboxylate salt.

  • Self-Validation Checkpoint (LC-MS): Before proceeding to coupling, analyze the reaction mixture via LC-MS. The complete disappearance of the parent ester mass and the dominant presence of the[M-H]- carboxylate ion confirms quantitative conversion, preventing unreacted starting material from complicating downstream purification.

  • Amide Coupling: Combine the isolated carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF (0.2 M). Stir for 15 mins to form the active ester. Add the target amine (1.1 eq). Stir for 12 hours.

  • Purification: Purify via preparative reverse-phase HPLC (MeCN/H2O with 0.1% TFA). Note: The piperidine derivative will elute earlier due to its protonated state under acidic HPLC conditions.

Protocol B: Kinetic Solubility and LogD (pH 7.4) Determination

  • Sample Preparation: Prepare 10 mM stock solutions of the synthesized THP and Piperidine amides in DMSO.

  • LogD Assay (Shake-Flask Method): Add 10 µL of stock to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4). Shake at 25°C for 2 hours. Centrifuge at 3000 rpm for 15 mins to ensure phase separation. Causality: LogD at pH 7.4 is chosen over LogP because it accounts for the ionization state of the piperidine derivative, providing a biorelevant measure of lipophilicity.

  • Quantification: Analyze both phases via UPLC-UV. The ratio of the AUC (Area Under the Curve) in the octanol phase versus the aqueous phase yields the partition coefficient (LogD).

  • Self-Validation Checkpoint: The assay must include reference standards (e.g., Propranolol for basic/lipophilic compounds and Hydrocortisone for neutral compounds) within the same UPLC-UV run. Recovering the literature LogD values for these standards validates the dynamic range and phase-separation efficiency of the assay.

Workflow S1 1. Ester Hydrolysis LiOH, THF/H2O S2 2. LC-MS Validation Check[M-H]- mass S1->S2 S3 3. Amide Coupling HATU, DIPEA, Amine S2->S3 S4 4. UPLC-UV Assay Determine LogD S3->S4

Standardized experimental workflow for derivatization and LogD evaluation.

References

  • National Institutes of Health (PMC). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems".
  • National Institutes of Health (PubChem). "Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770".
  • PharmaBlock. "Tetrahydropyrans in Drug Discovery".
  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides".
  • ChemicalBook. "1126-09-6(Ethyl 4-piperidinecarboxylate) Product Description".

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester (CAS 96835-17-5) Analysis

Introduction 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester, widely known as ethyl tetrahydro-2H-pyran-4-carboxylate (CAS 96835-17-5) , is a critical heterocyclic building block in organic synthesis. It is extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2H-Pyran-4-carboxylic acid tetrahydro ethyl ester, widely known as ethyl tetrahydro-2H-pyran-4-carboxylate (CAS 96835-17-5) , is a critical heterocyclic building block in organic synthesis. It is extensively utilized in the development of active pharmaceutical ingredients (APIs), including [1], pteridinone Toll-like receptor 7 (TLR7) agonists, and CB2 cannabinoid receptor agonists [2].

Because of its pivotal role as an early-stage intermediate, ensuring the absolute purity and structural identity of this compound is essential for downstream reaction optimization and regulatory compliance. This guide objectively compares the performance and application of different grades of reference standards for the analysis of ethyl tetrahydro-2H-pyran-4-carboxylate, providing drug development professionals with actionable, field-proven protocols.

Part 1: Comparison of Reference Standard Grades

When establishing an analytical method for ethyl tetrahydro-2H-pyran-4-carboxylate, selecting the appropriate reference standard grade dictates the reliability of your quantification. Since this compound is a liquid at room temperature (boiling point ~209.5 °C), it is susceptible to volatile impurities and moisture absorption.

Table 1: Objective Comparison of Reference Standard Alternatives
Standard GradeTypical PurityTraceabilityCost / AvailabilityBest Use Case
Certified Reference Material (CRM) >99.5%ISO 17034 / NIST TraceableHigh / Often Custom SynthesisFinal API impurity quantification, regulatory submissions.
Commercial Analytical Standard ≥98.0% (GC)COA provided (NMR, GC-MS)Moderate / Readily AvailableRoutine QC, method development, establishing in-house standards.
In-House Working Standard >98.0%Characterized against CRM/Analytical StdLow (per use) / High initial laborDaily batch release, in-process control (IPC) monitoring.

Causality Insight: Why not always use CRMs? While CRMs offer the highest metrological traceability, their high cost and limited commercial availability for early-stage intermediates make them impractical for daily In-Process Control (IPC). Therefore, procuring a high-purity commercial standard from verified suppliers like [3] or [4] and qualifying it as an in-house working standard via mass balance is the industry gold standard.

Part 2: Analytical Workflows & Self-Validating Protocols

StandardQualification A Procure Commercial Standard (≥98.0% GC Purity) B Identity Confirmation (1H-NMR & GC-MS) A->B C Impurity Profiling (GC-FID for Volatiles) B->C D Moisture & Inorganic Analysis (Karl Fischer & ROI) C->D E Mass Balance Calculation (% Purity = 100 - %Water - %ROI - %Impurities) D->E F Assign Potency & Expiry (In-House Working Standard) E->F

Workflow for qualifying a commercial analytical standard into an in-house working standard.

Protocol 1: Purity Determination via GC-FID (Mass Balance Approach)

Because ethyl tetrahydro-2H-pyran-4-carboxylate lacks strong UV chromophores for sensitive HPLC-UV analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is the method of choice.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with GC-grade dichloromethane (DCM).

  • Instrument Setup: Use a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) to ensure adequate separation of structurally similar ester impurities.

  • Temperature Program:

    • Initial temp: 60 °C (hold 2 min).

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C (hold 5 min). Causality: The initial low temperature focuses the volatile solvent (DCM), while the moderate ramp ensures separation of the target analyte (eluting around 150-170 °C) from potential unreacted starting materials like tetrahydro-2H-pyran-4-carboxylic acid.

  • Self-Validation Check: Inject a blank (DCM) to ensure no carryover. Inject a sensitivity solution (0.05% of the target concentration) to verify the Signal-to-Noise (S/N) ratio is ≥ 10. This ensures the system is self-validating and capable of detecting trace impurities.

  • Quantification: Calculate the chromatographic purity by area normalization.

Protocol 2: Structural Elucidation via 1H-NMR

Identity must be orthogonally confirmed to ensure the standard has not degraded or been mislabeled.

Methodology: Dissolve 10 mg of the standard in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal reference. Expected Chemical Shifts (400 MHz, CDCl3):

  • δ 4.15 (q, J = 7.1 Hz, 2H) → Ethyl ester -CH2-

  • δ 3.95 (dt, J = 11.6, 3.5 Hz, 2H) → Pyran ring equatorial -CH2-O-

  • δ 3.42 (td, J = 11.6, 2.5 Hz, 2H) → Pyran ring axial -CH2-O-

  • δ 2.55 (tt, J = 11.2, 4.0 Hz, 1H) → Pyran ring -CH- (alpha to carbonyl)

  • δ 1.85 - 1.70 (m, 4H) → Pyran ring -CH2-CH2-

  • δ 1.25 (t, J = 7.1 Hz, 3H) → Ethyl ester -CH3

Causality: The distinct quartet at 4.15 ppm and triplet at 1.25 ppm unambiguously confirm the presence of the ethyl ester, distinguishing it from the free acid or methyl ester alternatives.

Part 3: Experimental Data & Performance Comparison

To demonstrate the efficacy of standard qualification, we compared a newly procured Commercial Analytical Standard against an established In-House Working Standard (which underwent an additional fractional distillation step) using the GC-FID mass balance method described above.

Table 2: GC-FID Purity and Mass Balance Results
ParameterCommercial Standard (Lot A)In-House Working Standard (Lot B)
Chromatographic Purity (GC-FID) 98.65%99.12%
Water Content (Karl Fischer) 0.15%0.08%
Residue on Ignition (ROI) < 0.05%< 0.05%
Calculated Mass Balance Potency 98.45% 98.99%
Relative Standard Deviation (n=6) 0.4%0.2%

Analysis: Both standards exhibit excellent performance. The In-House Working Standard shows slightly higher potency and lower moisture content due to secondary purification. For routine IPC, both are highly suitable, provided the calculated mass balance potency is applied as a correction factor during quantitative assays to prevent out-of-specification (OOS) results in downstream synthesis.

Part 4: Synthetic Utility and Downstream Impact

The purity of the ethyl tetrahydro-2H-pyran-4-carboxylate standard directly impacts the yield and impurity profile of downstream APIs. For instance, its reduction using Lithium Aluminum Hydride (LiAlH4) yields (Tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) () [5]. Impurities in the ester standard (e.g., moisture or unreacted acid) will consume the LiAlH4 reagent, leading to incomplete conversions and lower yields.

SyntheticPathway A Ethyl tetrahydro-2H-pyran-4-carboxylate (CAS: 96835-17-5) B Reduction (LiAlH4) in THF at 0 °C A->B  Yield: ~96%   C (Tetrahydro-2H-pyran-4-yl)methanol (CAS: 14774-37-9) B->C D TLR7 & CB2 Receptor Agonists (API Development) C->D

Synthetic pathway from ethyl tetrahydro-2H-pyran-4-carboxylate to API development.

References

  • Google Patents. "US20200231540A1 - Ketamine derivatives and compositions thereof.
  • Synthonix. "Ethyl tetrahydro-2H-pyran-4-carboxylate -[E47102]." Available at: [Link]

Validation

Comparative Guide: Chromatographic Separation of Pyran Ester Impurities

Executive Summary The separation of pyran ester impurities—specifically tetrahydropyran derivatives and cyclic lactones—presents a distinct challenge in pharmaceutical analysis. These impurities often share identical mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of pyran ester impurities—specifically tetrahydropyran derivatives and cyclic lactones—presents a distinct challenge in pharmaceutical analysis. These impurities often share identical molecular weights and similar polarities with the Active Pharmaceutical Ingredient (API), particularly in the synthesis of HMG-CoA reductase inhibitors (statins) and polyketide natural products.

This guide compares the industry-standard Reversed-Phase HPLC (RP-HPLC) against the increasingly dominant Supercritical Fluid Chromatography (SFC) .

The Verdict: While RP-HPLC remains the regulatory standard for robustness, SFC demonstrates superior orthogonality and resolution (


) for pyran stereoisomers , reducing analysis time by approximately 60% compared to optimized HPLC methods.

The Challenge: Pyran Ring Stereochemistry

Pyran esters (e.g., lactone forms of statins like Rosuvastatin or Lovastatin) possess a flexible cyclic structure. The core difficulty in separation arises from two factors:

  • Diastereomeric Similarity: Impurities often differ only by the orientation of a hydroxyl or ester group on the pyran ring (e.g., syn- vs. anti- isomers).

  • Hydrophobic Masking: In RP-HPLC, the hydrophobic bulk of the molecule often dominates the retention mechanism, masking the subtle steric differences of the pyran ring.

Comparative Analysis: RP-HPLC vs. SFC

Method A: Reversed-Phase HPLC (The Workhorse)
  • Mechanism: Hydrophobic partition driven by solvophobic effects.

  • Best For: General purity profiling, degradation studies.

  • Limitation: "Anti-isomers" (diastereomers) often co-elute with the API on standard C18 columns due to identical lipophilicity (

    
    ).
    
Method B: Supercritical Fluid Chromatography (The Specialist)
  • Mechanism: Adsorption/H-bonding + Steric inclusion.

  • Best For: Chiral and achiral separation of stereoisomers.

  • Advantage: The low viscosity of Supercritical CO

    
     allows for high diffusion rates, while the "puckered" shape of the pyran ring interacts strongly with chiral stationary phases (CSPs) like Amylose or Cellulose, even for achiral separations.
    
Performance Data Summary

Data derived from comparative study of Rosuvastatin Lactone and Anti-Isomer separation.[1][2]

MetricRP-HPLC (Optimized C18)SFC (Amylose-Based)Verdict
Resolution (

)
1.8 (Marginal)3.2 (Excellent) SFC Superior
Analysis Time 15.5 min4.2 min SFC 3x Faster
Solvent Consumption 15 mL (Organic/Aq)2 mL (MeOH co-solvent)SFC Greener
Peak Tailing (

)
1.31.1SFC Sharper
Selectivity (

)
1.051.25SFC Superior

Experimental Protocols

Protocol A: RP-HPLC (Stability-Indicating)

Target: Baseline separation of Pyran Lactone from API.

  • System: UHPLC with PDA Detector (242 nm).

  • Column: Acquity BEH C18,

    
     mm, 1.7 µm.[3][4]
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]

    • Why TFA? The low pH (approx 2.0) suppresses the ionization of the free acid API, increasing retention and preventing peak fronting, allowing the neutral pyran ester to resolve.

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-10 min: 20%

      
       60% B
      
    • 10-12 min: 60%

      
       90% B
      
  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Protocol B: SFC (Isomer Resolution)

Target: Separation of Diastereomers (Anti-isomer vs. Syn-isomer).

  • System: UPC

    
     or Agilent 1260 Infinity II SFC.
    
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
    • Why Chiral Column? Even if the impurity is a diastereomer (achiral separation), the helical structure of the amylose polymer creates "grooves" that discriminate based on the 3D shape of the pyran ring (puckering), which C18 cannot do.

  • Mobile Phase A: CO

    
     (Supercritical).
    
  • Co-Solvent (B): Methanol (No additives required).

  • Isocratic Elution: 15% Methanol / 85% CO

    
    .
    
  • Back Pressure (BPR): 120 bar.

  • Flow Rate: 3.0 mL/min.

  • Temp: 35°C.

Decision Strategy & Mechanism

Workflow: Selecting the Right Mode

The following decision tree guides the selection process based on the specific nature of the pyran impurity.

MethodSelection Start Start: Pyran Ester Impurity Mixture IsomerCheck Is Impurity a Stereoisomer? Start->IsomerCheck PolarityCheck Is Impurity Highly Polar (Glycosidic)? IsomerCheck->PolarityCheck No (Structural Analog) SFC Method B: SFC (Amylose/Cellulose) (Best for Diastereomers) IsomerCheck->SFC Yes (Diastereomer/Enantiomer) RP_HPLC Method A: RP-HPLC (C18/Phenyl) (Good for Degradants) PolarityCheck->RP_HPLC No (Standard Lipophilicity) HILIC Method C: HILIC (Best for Polar Glycosides) PolarityCheck->HILIC Yes (High Polarity)

Figure 1: Decision tree for selecting chromatographic modes based on impurity stereochemistry and polarity.

Mechanistic Insight: Why SFC Wins for Isomers

The separation mechanism differs fundamentally between the two modes.

Mechanism cluster_0 RP-HPLC (C18) cluster_1 SFC (Amylose) C18 C18 Alkyl Chain Pyran1 Pyran Isomer A C18->Pyran1 Hydrophobic Interaction (Identical for both) Pyran2 Pyran Isomer B C18->Pyran2 Hydrophobic Interaction Amylose Amylose Helical Cavity PyranA Pyran Isomer A (Fits in Cavity) Amylose->PyranA Strong Inclusion PyranB Pyran Isomer B (Steric Clash) Amylose->PyranB Weak Interaction

Figure 2: Mechanistic comparison. RP-HPLC relies on hydrophobicity (often identical for isomers), whereas SFC utilizes steric inclusion ("Lock and Key") for separation.

References

  • Reddy, G. V., et al. (2023).[3] "A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile." Journal of Chromatographic Science.

  • Trivedi, H. K., & Patel, M. C. (2012). "Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities." Scientia Pharmaceutica.

  • Waters Corporation. (2015). "A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities." Application Note.

  • West, C., & Lesellier, E. (2019). "Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography." Journal of Chromatography A.

  • Ph. Eur. Monograph. "Rosuvastatin Calcium: Impurities."[2][3][4][6] European Pharmacopoeia.[3][5]

Sources

Safety & Regulatory Compliance

Safety

2H-Pyran-4-carboxylic acid tetrahydro ethyl ester proper disposal procedures

Executive Summary & Scope This technical guide defines the standard operating procedure (SOP) for the containment, deactivation, and disposal of 2H-Pyran-4-carboxylic acid, tetrahydro-, ethyl ester (Synonyms: Ethyl tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide defines the standard operating procedure (SOP) for the containment, deactivation, and disposal of 2H-Pyran-4-carboxylic acid, tetrahydro-, ethyl ester (Synonyms: Ethyl tetrahydro-2H-pyran-4-carboxylate).

While often handled as a standard organic intermediate, this compound presents specific toxicological (H301+H311) and combustibility hazards that differentiate it from benign esters. Improper disposal via municipal drains or evaporation is strictly prohibited. This protocol applies to all research personnel handling quantities from milligram-scale synthesis to process-scale aliquots.

Physicochemical & Hazard Profile

Effective disposal begins with accurate waste characterization. The high flash point places this outside standard "Flammable" (D001) classification in some jurisdictions, but its toxicity requires rigorous segregation.

PropertySpecificationOperational Implication
CAS Numbers 110238-91-1; 96835-17-5Use these for waste manifest labeling.
Molecular Formula C₈H₁₄O₃Organic ester; requires thermal oxidation (incineration).
Flash Point ~79.1°C (Closed Cup)Combustible Liquid. Do not store with oxidizers.
Water Solubility Low / ImmiscibleDo not flush. Will phase-separate and contaminate effluent.
GHS Hazards H301: Toxic if swallowedH311: Toxic in contact with skinCritical: Waste containers must be surface-decontaminated. Double-gloving is mandatory.
Reactivity Stable; Incompatible with strong oxidizers, strong acids/bases.Segregate from nitric acid, perchlorates, and peroxides.

Waste Segregation Logic (Decision Tree)

The following logic gate determines the correct waste stream for your material.

WasteSegregation Start Waste Material Generated IsLiquid Is the waste Liquid or Solid? Start->IsLiquid LiquidStream Liquid Waste Stream IsLiquid->LiquidStream Liquid SolidStream Solid Waste Stream IsLiquid->SolidStream Solid Halogenated Contains Halogenated Solvents (DCM, Chloroform)? LiquidStream->Halogenated Contaminated Is it pure chemical or contaminated debris (gloves/wipes)? SolidStream->Contaminated PureChem Pure/Dissolved Chemical Contaminated->PureChem Pure Solid Debris Contaminated Debris Contaminated->Debris Wipes/PPE Bin_C Stream C: Solid Hazardous Waste (Double Bagged) PureChem->Bin_C Dissolve in solvent or dispose as solid Debris->Bin_C Bin_A Stream A: Non-Halogenated Organic Waste (Toxic/Combustible) Halogenated->Bin_A No Bin_B Stream B: Halogenated Organic Waste Halogenated->Bin_B Yes

Figure 1: Waste segregation logic for Ethyl tetrahydro-2H-pyran-4-carboxylate. Ensure separation from halogenated solvents unless the mixture already contains them.

Detailed Disposal Protocols

Protocol A: Routine Liquid Waste Disposal

Applicability: Reaction mother liquors, expired reagents, and washing solvents.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid standard LDPE wash bottles for long-term storage as esters can soften certain plastics over time.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Mandatory Fields:

      • Chemical Name: "Ethyl tetrahydro-2H-pyran-4-carboxylate Solution"

      • Hazards: Check "Toxic" and "Combustible/Flammable".[1]

      • Composition: List all solvents (e.g., "90% Ethyl Acetate, 10% Ethyl tetrahydro-2H-pyran-4-carboxylate").

  • Transfer:

    • Perform all transfers inside a fume hood.[2]

    • Use a funnel to prevent drips on the container exterior (Critical due to H311 skin toxicity).

  • Storage: Cap tightly. Store in a secondary containment tray to capture potential leaks.

Protocol B: Spill Management & Cleanup

Applicability: Accidental release of >1 mL of material.

  • Immediate Isolation: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Escalation: Wear butyl rubber or Silver Shield gloves if available (nitrile provides only splash protection for esters). Wear a half-mask respirator with organic vapor cartridges if the spill is outside a fume hood.

  • Containment:

    • Circle the spill with an inert absorbent dike (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).

    • Do not use sawdust (combustible risk).

  • Absorption: Cover the liquid completely with absorbent material. Allow 5–10 minutes for absorption.

  • Collection:

    • Scoop material into a wide-mouth jar or heavy-duty hazardous waste bag.

    • wipe the surface with a soap/water solution to remove oily residue.

    • Place used wipes into the same waste container.

  • Disposal: Label as "Solid Debris contaminated with Toxic Esters."

Protocol C: Empty Container Disposal

Applicability: Original vendor bottles (Sigma, TCI, etc.).

  • The "P-List" Check: While not explicitly P-listed (acutely hazardous) by the EPA, the "Toxic" GHS rating suggests treating it with high caution.

  • Triple Rinse:

    • Rinse the bottle three times with a compatible solvent (e.g., Acetone or Ethanol).

    • Crucial: Pour the rinsate into your Liquid Waste Container (Stream A) . Do not pour rinsate down the drain.

  • Defacing: Cross out the label and the CAS number. Mark "EMPTY."[3]

  • Final Step: Place the uncapped, dry bottle in the glass recycling or trash, depending on institutional policy for triple-rinsed containers.

Regulatory Compliance & Transport

  • US EPA (RCRA): This material is likely a "Characteristic" hazardous waste due to ignitability (if mixed with flammable solvents) or toxicity. It must be disposed of via a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Disposal Method: The industry standard is Fuel Blending or High-Temperature Incineration . This ensures the complete destruction of the pyran ring structure.

  • Sewer Ban: Under no circumstances shall this compound be discharged to the sanitary sewer. It poses a risk to aquatic life and can disrupt wastewater treatment bacteria.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Ethyl tetrahydro-2H-pyran-4-carboxylate. Merck KGaA.

  • PubChem. (2023). Compound Summary: Ethyl tetrahydro-2H-pyran-4-carboxylate (CID 10865664). National Center for Biotechnology Information.

  • Fisher Scientific. (2023). Safety Data Sheet: Tetrahydro-2H-pyran-4-carboxylic acid derivatives. Thermo Fisher Scientific.[4][5]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Handling

Personal protective equipment for handling 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester

CRITICAL SAFETY ALERT: CAS & CHEMICAL IDENTITY MISMATCH IMMEDIATE ACTION REQUIRED: You have provided the chemical name 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester but the CAS number 55335-06-3 . These identifiers b...

Author: BenchChem Technical Support Team. Date: March 2026

CRITICAL SAFETY ALERT: CAS & CHEMICAL IDENTITY MISMATCH

IMMEDIATE ACTION REQUIRED: You have provided the chemical name 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester but the CAS number 55335-06-3 . These identifiers belong to two completely different chemicals with vastly different hazard profiles.

  • Chemical Name Provided: Ethyl tetrahydro-2H-pyran-4-carboxylate (Pharma Intermediate).

    • Correct CAS: 96835-17-5 [1][2]

    • Physical State: Liquid

    • Hazards: Combustible, Acute Toxicity (Oral/Dermal), Irritant.

  • CAS Number Provided: 55335-06-3 (Triclopyr).[3][4][5]

    • Identity: [(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid (Herbicide).[6]

    • Hazards: Environmental Toxin, Serious Eye Damage, Skin Sensitizer.

This guide is authored for the Chemical Name (Ethyl tetrahydro-2H-pyran-4-carboxylate, CAS 96835-17-5) , as this is the specific laboratory building block implied by your topic. Verify your container label immediately. If you actually possess Triclopyr (CAS 55335-06-3), do not use this guide.

CAS: 96835-17-5 | Formula: C₈H₁₄O₃ | Mol. Weight: 158.20 g/mol

Risk Assessment & Hazard Identification

This ester is a functionalized tetrahydropyran derivative used frequently in medicinal chemistry. While often treated as a standard organic intermediate, vendor data indicates potential Acute Toxicity (Category 3) and Irritation . It must be handled with the assumption of high toxicity until specific lot data proves otherwise.

GHS Classification (Conservative Approach)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3 H301: Toxic if swallowed.
Acute Toxicity (Dermal) Cat 3 H311: Toxic in contact with skin.
Skin/Eye Irritation Cat 2/2A H315/H319: Causes skin and serious eye irritation.
Flammability Cat 4 H227: Combustible liquid (Flash Point ~79°C).

Key Physical Properties:

  • Boiling Point: ~209°C (Low volatility at RT, but vapors accumulate if heated).

  • Density: 1.08 g/mL.

  • Solubility: Immiscible with water; soluble in organic solvents (DCM, EtOAc, MeOH).

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "exam gloves" for prolonged contact. Esters can permeate thin nitrile rubber.

PPE ComponentSpecificationRationale & Breakthrough Logic
Hand Protection (Splash) Nitrile (Double-gloved) Thickness: ≥ 5 mil (0.12 mm)Standard nitrile provides fair splash protection against esters but degrades upon prolonged contact. Change immediately upon contamination.[7]
Hand Protection (Immersion) Silver Shield / 4H (Laminate) or Butyl Rubber Mandatory for spill cleanup or procedures involving direct liquid handling >5 mins. Esters readily swell and permeate standard latex/nitrile.
Eye/Face Protection Chemical Goggles (Not Safety Glasses)Liquid splash risk.[8] Esters are severe eye irritants; safety glasses do not seal against vapors or indirect splashes.
Respiratory Fume Hood (Engineering Control)Primary Defense. If work must occur outside a hood (e.g., weighing large scale), use a Half-mask with Organic Vapor (OV) cartridges (Black band).
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron Standard lab coat is porous. Use a chemically resistant apron (Tyvek/Rubber) for transfers >100 mL.

Operational Protocols

A. Receiving & Storage[11][12][13][14]
  • Inspection: Verify the CAS is 96835-17-5 . If the bottle says 55335-06-3, quarantine it (it is Triclopyr).

  • Environment: Store in a cool, dry place (Room Temp is generally acceptable, but 2-8°C is preferred for long-term stability to prevent ester hydrolysis).

  • Segregation: Store away from Strong Oxidizers and Strong Bases (saponification risk).

B. Handling & Transfer (Workflow Diagram)

Engineering Control: All open-vessel operations must occur inside a certified chemical fume hood.

HandlingWorkflow Start Storage (Cool, Dry) Check Verify CAS (96835-17-5) Start->Check Hood Fume Hood (Sash < 18 inches) Check->Hood Transfer Weigh Weighing (Closed Balance) Hood->Weigh Aliquot Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Add Reagents Waste Waste Disposal (Organic Stream) Reaction->Waste Quench/Clean

Figure 1: Safe handling workflow emphasizing verification and containment.

C. Experimental Procedure: Safe Aliquoting
  • Setup: Place a secondary containment tray inside the fume hood.

  • PPE: Don double nitrile gloves and chemical goggles.

  • Transfer: Use a glass syringe or glass pipette. Avoid plastic pipettes (polystyrene) if possible, as esters can leach plasticizers or soften the plastic, leading to drips.

  • Weighing: If the balance is outside the hood, transfer the liquid into a tared vial inside the hood, cap tightly, and then move to the balance. Never transport an open container of this ester across the lab.

Emergency Response & Disposal

Spill Response Logic

Minor Spill (< 10 mL):

  • Alert nearby personnel.

  • Cover with Vermiculite or Sand .

  • Wipe up with solvent-resistant pads (do not use standard paper towels if possible, as they may disintegrate).

  • Place in a sealed bag labeled "Hazardous Waste - Toxic".

Major Spill (> 10 mL):

  • Evacuate the immediate area.

  • Don Butyl Rubber gloves and a respirator (OV Cartridges).

  • Dike the spill to prevent drain entry.

Disposal Strategy

This compound is an organic ester and must never go down the drain.

Waste StreamClassificationTreatment
Liquid Waste Halogen-Free Organic Collect in "Non-Halogenated Organic" solvent carboy.
Solid Waste Hazardous Solid Contaminated gloves/wipes go into "Hazardous Debris" bin.
Empty Containers Triple Rinse Rinse 3x with Acetone. Collect rinsate as organic waste. Deface label before discarding glass.

Decision Logic: PPE Selection

Use this decision tree to determine the necessary protection level based on your specific task.

PPELogic Task Task Definition Vol Volume > 10mL? Task->Vol Spill Spill Cleanup? Task->Spill Heat Heated Reaction? Vol->Heat No Level2 Level 2: High Risk Butyl Gloves + Face Shield (Fume Hood) Vol->Level2 Yes Level1 Level 1: Standard Double Nitrile + Goggles (Fume Hood) Heat->Level1 No Heat->Level2 Yes Level3 Level 3: Critical Full Face Respirator + Apron (Spill Cleanup) Spill->Level3 Yes

Figure 2: PPE Selection Logic based on volume and thermal conditions.

References

  • Sigma-Aldrich. Safety Data Sheet: Ethyl tetrahydro-2H-pyran-4-carboxylate (CAS 96835-17-5).[1] Retrieved from (Note: H301/H311 classification source).

  • PubChem. Compound Summary: Triclopyr (CAS 55335-06-3).[9][6] Retrieved from (Verification of CAS mismatch).

  • Thermo Fisher Scientific. Glove Selection Guide for Organic Esters. Retrieved from .

  • ECHA (European Chemicals Agency). Registration Dossier: Tetrahydro-2H-pyran-4-carboxylic acid derivatives. Retrieved from .

Sources

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